Product packaging for Salvianolic acid B(Cat. No.:CAS No. 115939-25-8)

Salvianolic acid B

Cat. No.: B1246770
CAS No.: 115939-25-8
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-PDVBOLEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Botanical Source: Salvia miltiorrhiza (Danshen)

Salvianolic acid B is a natural polyphenolic compound extracted from the dried root and rhizome of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae (mint) family. frontiersin.orgnih.gov This plant, commonly known as Danshen or red sage, is widely distributed in China and has been a staple in traditional Chinese medicine for centuries. frontiersin.orghealthline.com The roots of the plant are particularly valued for their rich concentration of bioactive constituents, which are broadly categorized into water-soluble phenolic acids and lipid-soluble diterpenoids. nih.govamericaserial.com Among the hydrophilic compounds, this compound is the most abundant and one of the most biologically active. nih.govmdpi.com Its chemical structure is formed by the condensation of three molecules of Danshensu (B613839) (salvianic acid A) and one molecule of caffeic acid. mdpi.comfrontiersin.org

Historical Context in Traditional Medicine and Modern Research Paradigm

The use of Danshen dates back thousands of years in China, with its medicinal properties first described in Shennong's Herbal Classic of Materia Medica, compiled between approximately 200 and 250 AD. medicinewithheart.com Historically, it has been utilized to promote blood circulation, remove blood stasis, and alleviate pain. nih.govmedicinewithheart.com Traditional applications include the treatment of conditions such as angina pectoris, hyperlipidemia, and acute ischemic stroke. nih.gov

The transition from traditional use to modern scientific investigation has marked a new paradigm in understanding the therapeutic potential of Danshen's individual components. While traditional medicine utilized the whole root, contemporary research focuses on isolating and characterizing specific bioactive compounds like this compound to elucidate their pharmacological mechanisms. frontiersin.orgfrontiersin.org This shift has led to numerous in vitro and in vivo studies, as well as clinical trials, to validate and explore the compound's efficacy in a controlled, scientific manner. nih.gov For instance, Fufang Danshen Dripping Pill, a preparation containing Danshen, has undergone clinical trials recognized by the United States Food and Drug Administration. nih.gov

Significance as a Bioactive Natural Product

This compound is recognized as a significant bioactive natural product due to its potent and diverse pharmacological activities. frontiersin.orgresearchgate.net It is one of the most effective water-soluble compounds derived from S. miltiorrhiza. frontiersin.org Its polyphenolic structure, which includes seven phenolic hydroxyl groups, contributes to its strong antioxidant properties. frontiersin.orgnih.gov

The compound's significance lies in its multifaceted mechanisms of action, which have been shown to modulate various cellular and signaling pathways. frontiersin.orgmdpi.com Research has demonstrated its potential in a wide array of therapeutic areas, including cardiovascular and cerebrovascular diseases, neurodegenerative conditions, and oncology. frontiersin.orgresearchgate.netbiosynth.com Its ability to scavenge free radicals, inhibit inflammation, and regulate apoptosis underscores its importance as a lead compound for drug discovery and development. nih.govfrontiersin.org The extensive research into this compound highlights the value of natural products as a source of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B1246770 Salvianolic acid B CAS No. 115939-25-8

Properties

IUPAC Name

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-PDVBOLEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Activities of Salvianolic Acid B

Cardiovascular System

Salvianolic acid B has demonstrated comprehensive protective effects on the cardiovascular system, addressing multiple pathological processes involved in heart and vascular diseases.

Cardioprotective Effects

This compound exhibits robust cardioprotective properties, primarily by mitigating myocardial ischemia-reperfusion (I/R) injury. nih.govcaringsunshine.com Its mechanisms of action are multifaceted, involving the attenuation of oxidative stress, inflammation, and apoptosis in cardiomyocytes. nih.gov Studies have shown that SalB can reduce myocardial infarct size and improve cardiac function in animal models of I/R. nih.gov

The compound's protective effects are linked to its ability to regulate various cell death pathways, including apoptosis, ferroptosis, and autophagy. nih.gov For instance, SalB has been found to significantly increase the ratio of Bcl-2 to Bax, two key proteins that regulate apoptosis, thereby inhibiting cardiomyocyte death. caringsunshine.com Furthermore, it promotes neovascularization, which helps to restore blood flow to ischemic heart tissue. nih.gov By modulating these critical pathways, this compound helps preserve myocardial integrity and function following ischemic events. nih.govmdpi.com

MechanismKey FindingsReferences
Anti-oxidative StressReduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels. caringsunshine.com
Anti-inflammatoryAttenuates inflammatory responses in myocardial tissue. nih.gov
Anti-apoptosisIncreases Bcl-2/Bax ratio, inhibiting cardiomyocyte apoptosis. caringsunshine.comfrontiersin.org
Promotion of NeovascularizationEnhances the formation of new blood vessels in ischemic areas. nih.gov

Anti-Atherosclerosis Potential

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of plaques in arteries. elsevierpure.com this compound has shown significant potential in combating this process. elsevierpure.comnih.govnih.gov Preclinical studies and meta-analyses have demonstrated that SalB can reduce the area of atherosclerotic lesions, lipid deposition, and plaque size in animal models. elsevierpure.comnih.gov

The anti-atherosclerotic effects of SalB are attributed to several mechanisms. It helps modulate lipid metabolism, leading to lower levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). nih.govmdpi.com Additionally, SalB protects vascular endothelial cells, inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), and reduces inflammatory responses within the blood vessel walls. elsevierpure.comnih.gov These actions are partly mediated by the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation. mdpi.com

MechanismKey FindingsReferences
Lipid Metabolism RegulationReduces serum levels of TC, TG, and LDL-C. nih.govmdpi.com
Endothelial ProtectionProtects vascular endothelial cells from dysfunction and injury. elsevierpure.com
Inhibition of VSMC ProliferationBlocks the abnormal proliferation and migration of vascular smooth muscle cells. nih.gov
Anti-inflammatory ActionInhibits inflammatory pathways, such as NF-κB, reducing vascular inflammation. mdpi.com

Anti-Platelet Aggregation Mechanisms

Platelet aggregation is a critical step in the formation of thrombi, which can lead to vessel occlusion in conditions like myocardial infarction and stroke. nih.gov this compound has been identified as an effective inhibitor of platelet aggregation and activation. frontiersin.orgfrontiersin.org

MechanismKey FindingsReferences
P2Y12 Receptor AntagonismBlocks the P2Y12 receptor, inhibiting ADP-induced platelet activation. frontiersin.org
Phosphodiesterase (PDE) InhibitionInhibits PDE, leading to increased intracellular cAMP and reduced platelet activation. frontiersin.org
Inhibition of Agonist-Induced AggregationDose-dependently inhibits platelet aggregation induced by ADP and thrombin. frontiersin.org

Vasodilatory Effects

This compound also contributes to cardiovascular health through its ability to induce vasodilation, the widening of blood vessels. This effect helps to improve blood flow and reduce blood pressure. Studies using isolated thoracic aortic rings have shown that SalB can significantly relax vessel contraction. nih.gov

The primary mechanism underlying its vasodilatory action involves the nitric oxide (NO) signaling pathway. nih.gov this compound appears to stimulate the NO-sGC-cGMP signaling cascade, a critical pathway for vasodilation. nih.gov Its effects are also linked to the modulation of calcium (Ca2+) channels, as it has been shown to cause an increase in cytoplasmic Ca2+ through both influx from extracellular space and release from intracellular stores. nih.gov

MechanismKey FindingsReferences
NO-sGC-cGMP Pathway ActivationPromotes vasodilation through the nitric oxide signaling pathway. nih.gov
Calcium Channel ModulationInfluences intracellular calcium levels, contributing to vascular relaxation. nih.gov
Relaxation of Aortic RingsSignificantly reverses contraction in isolated rabbit thoracic aortic rings. nih.gov

Central Nervous System

Beyond its cardiovascular benefits, this compound has emerged as a promising neuroprotective agent, with potential applications in a range of neurological disorders.

Neuroprotective Properties

This compound exerts significant neuroprotective effects through its potent anti-inflammatory, antioxidant, and anti-apoptotic activities within the central nervous system. nih.govnih.gov These properties have been demonstrated in various preclinical models of neurological diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov

In the context of ischemic stroke , SalB has been shown to reduce infarct size, attenuate brain edema, and improve neurological outcomes in animal models. nih.govnih.gov Its protective mechanisms involve inhibiting inflammatory responses, reducing oxidative stress, and preventing neuronal apoptosis. nih.gov

For Alzheimer's disease , research suggests that this compound can mitigate the pathological hallmarks of the disease. It has been found to suppress the formation and aggregation of amyloid-beta (Aβ) peptides and reduce the neuroinflammation associated with Aβ plaques. frontiersin.orgnih.govplos.org It may achieve this by inhibiting the activity of beta-secretase 1 (BACE1), a key enzyme in Aβ production. frontiersin.orgplos.org

In models of Parkinson's disease , SalB has demonstrated the ability to protect dopaminergic neurons from toxin-induced damage. nih.govnih.gov This neuroprotection is mediated, in part, by modulating glial cell activity and upregulating neurotrophic factors through the Nrf2 signaling pathway. nih.govnih.gov It also prevents the amyloid transformation of α-synuclein, a protein central to Parkinson's pathology.

Neurological ConditionNeuroprotective MechanismKey FindingsReferences
Ischemic StrokeAnti-inflammatory, Anti-oxidant, Anti-apoptoticReduces infarct volume and brain edema; improves neurological function. nih.govnih.gov
Alzheimer's DiseaseInhibition of Aβ formation, Anti-inflammatorySuppresses amyloid-beta aggregation and neuroinflammation; inhibits BACE1 activity. frontiersin.orgnih.govplos.org
Parkinson's DiseaseGlial cell modulation, Anti-oxidant, Anti-aggregationProtects dopaminergic neurons; increases neurotrophic factors via Nrf2 pathway; inhibits α-synuclein fibrillation. nih.govnih.gov

Effects on Depression and Spinal Cord Injury Models

This compound has demonstrated protective effects in models of depression and spinal cord injury. mdpi.comnih.govnih.gov In rat models of chronic mild stress, a common method for inducing depressive-like behaviors, this compound has been shown to reverse the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis and reduce the levels of inflammatory cytokines. mdpi.com It also improves the antioxidant status in these models. mdpi.com Mechanistically, this compound can downregulate the protein expression of NLRP3 and its associated proteins, leading to an increase in body weight and sucrose consumption, and a decrease in immobility time, which are indicative of antidepressant effects. mdpi.com Studies suggest that the antidepressant effects are associated with the modulation of the TLR4/MyD88-mediated inflammatory signaling pathway in the brain. imrpress.comsemanticscholar.org

In the context of spinal cord injury (SCI), this compound has been shown to alleviate edema and promote the recovery of motor function in animal models. nih.gov Research indicates that it exerts a therapeutic effect by reducing the production of inflammatory markers such as TNF-α and NF-κB. nih.gov Furthermore, it can increase the expression of tight junction proteins like ZO-1 and occludin in the spinal cord tissue of rats with SCI, which is crucial for the integrity of the blood-spinal cord barrier. nih.gov

Anti-Hyperalgesic Activity

Research has indicated the potential of this compound in managing neuropathic pain and relieving mechanical hyperalgesia. In mouse models of spinal cord injury, treatment with this compound was found to suppress the release of TNF-α and substance P. mdpi.com This effect is achieved by inhibiting the activation of the TLR4/MyD88 signaling pathway, which plays a role in reducing post-injury neuropathic pain. mdpi.com Additionally, this compound has been shown to exhibit analgesic effects in pain-depression comorbidity models, suggesting a broader application in pain management. nih.gov

Oncology

This compound has been identified as a potential cytotoxic polyphenol against various cancers. nih.gov Its antitumor effects are multifaceted, involving the induction of apoptosis (programmed cell death), autophagy (a cellular degradation process), and oxidative stress within cancer cells. mdpi.com It also plays a role in inhibiting the epithelial-mesenchymal transition (EMT), a process that enhances the invasive ability of tumor cells. mdpi.com

Anticancer Activity in Various Cancer Cell Lines

The anticancer properties of this compound have been observed in numerous cancer cell lines, including those of the breast, lung, and colon. frontiersin.orgijbs.com

Breast Cancer

In breast cancer research, this compound has demonstrated significant antitumor activity. It has been shown to inhibit the proliferation of human breast cancer adenocarcinoma (MCF-7) cells in a concentration and time-dependent manner. mdpi.comnih.gov Studies on both triple-negative (MDA-MB-231) and hormone receptor-positive (MCF-7) breast cancer cell lines have confirmed its ability to inhibit cancer cell viability. nih.gov

The mechanisms underlying its effects on breast cancer cells include the enhancement of apoptosis and the reduction of oxidative stress, inflammation, and angiogenesis. mdpi.comnih.gov Research shows that this compound treatment leads to increased expression of the apoptotic markers caspase-3 and p53. mdpi.comnih.gov Furthermore, it can enhance the accumulation of ceramides, which are lipid molecules that can promote apoptosis, while inhibiting the expression of anti-apoptotic proteins like Bcl-xL and survivin. nih.gov

Cancer TypeCell LineKey Research Findings
Breast CancerMCF-7Inhibited cell proliferation; Induced apoptosis. frontiersin.orgmdpi.comnih.gov
Breast CancerMDA-MB-231Inhibited cell growth; Increased cell apoptosis via ceramide accumulation. nih.gov
Breast CancerEhrlich solid carcinoma (in vivo)Reduced tumor volume; Decreased levels of TNF-α and MMP-8; Increased expression of caspase-3 and P53. mdpi.comnih.gov
Lung Cancer

This compound has been investigated for its effects on non-small cell lung cancer (NSCLC). In the A549 human NSCLC cell line, it has been shown to inhibit cell growth and metastasis. nih.govnih.gov One of the key mechanisms is the inhibition of the epithelial-mesenchymal transition (EMT) induced by TGF-β1. mdpi.comnih.gov It achieves this by inactivating the phosphorylation of mitogen-activated protein kinase (MAPK) and Smad2/3 signaling pathways. mdpi.comnih.gov

Further studies on A549 cells reveal that this compound can induce dose-dependent apoptosis and inhibit migration and invasion by increasing intracellular reactive oxygen species (ROS). nih.gov It also hampers cell cycle progression and induces autophagy. nih.gov In other NSCLC cell lines, such as NCI-H2030 and NCI-H1650, this compound was found to weaken migratory and invasive capacities and reduce metabolic reprogramming. scienceopen.com

Cancer TypeCell LineKey Research Findings
Non-Small Cell Lung CancerA549Inhibited TGF-β1-induced EMT and migration; Induced autophagy and apoptosis; Inactivated MAPK and Smad2/3 signaling. mdpi.comnih.gov
Non-Small Cell Lung CancerA549Inhibited proliferation, migration, and invasion; Induced apoptosis through oxidative stress via the NDRG2/PTEN pathway. nih.gov
Non-Small Cell Lung CancerNCI-H2030, NCI-H1650Weakened migration and invasion; Suppressed the EMT process; Reduced metabolic reprogramming. scienceopen.com
Colon Cancer

In the context of colorectal cancer, this compound has been identified as a novel autophagy inducer that exerts antitumor activity. nih.gov Studies on HCT116 and HT29 colon cancer cells have shown that it induces cell death and triggers autophagy in a dose-dependent manner. nih.gov The induced autophagy appears to play a pro-death role, contributing to the death of the cancer cells. nih.gov

The critical mediator in this process is the suppression of the AKT/mTOR signaling pathway. nih.gov Inhibition of this pathway by this compound enhances autophagy and subsequent cell death. nih.gov Additionally, this compound has been shown to inhibit the proliferation of colon cancer cells by inducing autophagy. mdpi.commdpi.com It can also help reverse multidrug resistance in colon cancer stem cells. researchgate.net

Cancer TypeCell LineKey Research Findings
Colorectal CancerHCT116, HT29Induced autophagic cell death; Suppressed the AKT/mTOR signaling pathway. nih.gov
Colon CancerRKOInhibited deubiquitination activity of USP2, enhancing T-cell killing activity. mdpi.com
Colon CancerLoVo, HCT-116 (cancer stem cells)Reversed multidrug resistance by inhibiting CD44, SOX2, and ABCG2 protein expression. researchgate.net
Liver Cancer (Hepatocellular Carcinoma)

This compound (Sal B) has demonstrated notable anti-hepatocellular carcinoma (HCC) effects through the regulation of critical signaling pathways. Research indicates that Sal B can inhibit the progression of liver cancer by modulating the Hippo/YAP pathway. researchgate.netexplorationpub.com This compound promotes the conversion of phosphorylated Smad3L (pSmad3L) to pSmad3C, a process that is crucial in mediating the TGF-β/Smad pathway, thereby delaying the progression from liver fibrosis to carcinoma. researchgate.netexplorationpub.com

In vivo studies using a DEN/CCl4/C2H5OH-induced liver cancer model in mice have shown that Sal B significantly inhibits tumorigenesis. researchgate.net Furthermore, in vitro experiments with HepG2 cells, a human liver cancer cell line, revealed that Sal B suppresses cell growth by inhibiting both proliferation and migration. researchgate.net The mechanism of action also involves the induction of autophagy and apoptosis in HCC cells, which is associated with the inhibition of the AKT/mTOR signaling pathway. nih.gov

Table 1: Effects of this compound on Hepatocellular Carcinoma
Model SystemKey FindingsMechanism of Action
DEN/CCl4/C2H5OH-induced liver cancer in miceSignificantly inhibited tumorigenesisRegulation of the Hippo/YAP pathway, promotion of pSmad3L to pSmad3C conversion
HepG2 human liver cancer cellsSuppressed cell growth, proliferation, and migrationInduction of autophagy and apoptosis via inhibition of the AKT/mTOR signaling pathway
Head and Neck Squamous Cell Carcinoma

This compound has been identified as a potent inhibitor of head and neck squamous cell carcinoma (HNSCC) growth, demonstrating efficacy both in vitro and in vivo. frontiersin.orgnih.govfrontiersin.org A primary mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) pathway. frontiersin.orgfrontiersin.org Overexpression of COX-2 is associated with an increased risk of HNSCC, and Sal B has been shown to inhibit COX-2 expression in HNSCC cells. frontiersin.orgfrontiersin.org This leads to a dose-dependent inhibition of prostaglandin E2 synthesis. frontiersin.orgfrontiersin.org

In addition to its anti-inflammatory effects, Sal B induces apoptosis in HNSCC cells. frontiersin.orgfrontiersin.org In vivo studies using nude mice with HNSCC solid tumor xenografts have shown that treatment with Sal B resulted in significantly lower tumor volumes compared to control groups and even groups treated with celecoxib (B62257), a selective COX-2 inhibitor. frontiersin.org

Table 2: Effects of this compound on Head and Neck Squamous Cell Carcinoma
Model SystemKey FindingsMechanism of Action
HNSCC cell lines (JHU-022 and JHU-013)Inhibited cell growth with IC50 values of 18 and 50 µM, respectivelyInhibition of COX-2 expression, induction of apoptosis
Nude mice with HNSCC xenograftsSignificantly lower tumor volumes compared to celecoxib-treated and control groupsInhibition of COX-2 expression, dose-dependent inhibition of prostaglandin E2 synthesis
Glioma

Research has indicated that this compound can play a significant role in the treatment of glioma, primarily by enhancing the efficacy of radiation therapy. mdpi.comnih.gov Studies on human glioma cell lines, such as U87, have shown that Sal B decreases cell viability in a dose-dependent manner. mdpi.com

A key finding is that a subthreshold dose of Sal B, which on its own does not impact cell viability or apoptosis, can significantly increase the sensitivity of glioma cells to radiation in a dose- and time-dependent manner. mdpi.com This sensitizing effect is attributed to Fis-1-mediated mitochondrial dysfunction. mdpi.comnih.gov It is noteworthy that while Sal B enhances radiation sensitivity, it does not appear to affect the sensitivity of glioma cells to the chemotherapeutic agent temozolomide (TMZ). mdpi.com

Table 3: Effects of this compound on Glioma
Model SystemKey FindingsMechanism of Action
U87 human glioma cellsDecreased cell viability in a dose-dependent manner-
U87 human glioma cells (in combination with radiation)Significantly increased radiation sensitivity in a dose- and time-dependent mannerInduction of Fis-1-mediated mitochondrial dysfunction

Anti-Tumor Growth and Metastasis Inhibition

This compound exerts broad anti-tumor and anti-metastatic effects by targeting multiple cell signaling pathways. frontiersin.org It has been shown to inhibit the migration and invasion of cancer cells by regulating key proteins such as β-catenin and E-cadherin. The downregulation of these proteins contributes to the inactivation of the epithelial-mesenchymal transition (EMT), a critical process in metastasis.

Furthermore, Sal B influences the metabolic reprogramming of cancer cells. It down-regulates the expression of PKM2, LDHA, and GLUT1, which in turn affects glucose uptake, lactate (B86563) production, and cellular ATP levels in non-small cell lung cancer cells. frontiersin.org In the context of A549 lung cancer cells, Sal B has been found to inhibit growth and metastasis through the NDRG2/PTEN pathway by inducing oxidative stress. nih.gov This leads to dose-dependent apoptosis and is accompanied by alterations in intracellular reactive oxygen species (ROS) levels and the NAD+/NADH ratio. nih.gov

Renal System

Nephroprotective Effects

This compound demonstrates significant nephroprotective effects, particularly in the context of obesity-related kidney disease and acute kidney injury. It has been shown to protect against fatty acid-induced renal tubular injury by inhibiting endoplasmic reticulum (ER) stress. frontiersin.org In high-fat diet-fed mice, Sal B treatment suppressed the expression of apoptosis and ER stress markers in the kidney. frontiersin.org

In models of acute kidney injury, Sal B attenuates ferroptosis, a form of programmed cell death. nih.gov It has been shown to improve kidney dysfunction by inhibiting the PI3K/Akt/Nrf2 pathway and activating SIRT1-mediated autophagy. nih.gov Furthermore, Sal B has demonstrated protective effects in crush syndrome rat models by improving kidney function, reducing inflammation, and mitigating mitochondrial dysfunction. josai.ac.jp Studies have also indicated that Sal B can attenuate renal interstitial fibrosis. researchgate.net

Hepatic System

This compound exhibits strong protective effects on the hepatic system, addressing both acute and chronic liver injury. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways and the modulation of cellular processes. Sal B has been shown to protect against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation. nih.gov This protective effect is also linked to the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant defense system. nih.govcdnsciencepub.comscispace.com

In the context of liver fibrosis, a common outcome of chronic liver disease, Sal B has demonstrated significant anti-fibrotic effects. It inhibits the progression of liver fibrosis by modulating the Hedgehog signaling pathway. spandidos-publications.com Additionally, Sal B has been identified as an inhibitor of ceramide glucosyltransferase in hepatic stellate cells, which are key mediators of liver fibrosis. nih.gov By inhibiting the activation of these cells, Sal B helps to reduce collagen deposition and alleviate hepatic fibrogenesis. nih.gov

Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
Celecoxib
Temozolomide
Prostaglandin E2

Hepatoprotective Effects

This compound demonstrates significant hepatoprotective effects, mitigating liver injury and fibrosis through multiple mechanisms. nih.gov Studies have shown its ability to counteract liver damage induced by various toxins.

One of the key mechanisms of Sal B's hepatoprotective action is its ability to inhibit the activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. nih.gov Research indicates that Sal B directly targets the platelet-derived growth factor receptor β (PDGFRβ), a critical receptor in HSC activation, thereby suppressing their proliferation and migration. nih.gov By inhibiting the PDGFRβ signaling pathway, Sal B effectively reduces the progression of liver fibrosis. nih.gov

Furthermore, this compound has been shown to protect against both acute and chronic liver injury by modulating specific signaling pathways. It exerts its protective effects by inhibiting the phosphorylation of Smad2 at both its C-terminal (pSmad2C) and linker region (pSmad2L). spandidos-publications.com This inhibition helps to attenuate the fibrotic process. Additionally, Sal B upregulates the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in protecting the liver from oxidative stress and injury. spandidos-publications.comcdnsciencepub.com In models of acute liver injury, treatment with Sal B resulted in improved liver histology, decreased levels of aminotransferases, and reduced oxidative stress. spandidos-publications.comcdnsciencepub.com

Table 1: Summary of Research on Hepatoprotective Effects of this compound

Model Key Findings Mechanism of Action Reference
Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice Inhibited HSC activation and reduced inflammatory response. Targeted PDGFRβ to inhibit activation, migration, and proliferation of HSCs. nih.gov
CCl₄-induced acute liver injury Improved liver histology, decreased aminotransferase levels, and attenuated oxidative stress. Increased levels of Nrf2 and HO-1. cdnsciencepub.com

Pulmonary System

Protective Effects against Lung Diseases

This compound exhibits significant protective effects against various lung diseases, particularly those characterized by inflammation and fibrosis. nih.gov Its therapeutic potential in conditions like idiopathic pulmonary fibrosis (IPF) has been a subject of extensive research. nih.govnih.gov

In the context of pulmonary fibrosis, Sal B has been demonstrated to alleviate the condition by reducing the excessive deposition of extracellular matrix. frontiersin.org It effectively inhibits the proliferation of lung fibroblasts and decreases the expression of type I collagen. frontiersin.org One of the underlying mechanisms for this anti-fibrotic effect is the modulation of the Nrf2/Nox4 redox balance and the transforming growth factor-beta1 (TGF-β1)/Smad3 signaling pathway. frontiersin.org

A notable aspect of Sal B's action in the lungs is its ability to attenuate cellular senescence in lung macrophages and alveolar type II (AT2) epithelial cells. nih.gov By preventing senescence, Sal B reverses the trend of senescence-associated secretory phenotype (SASP) factors, which in turn reduces the activation of lung fibroblasts. nih.gov Research has identified that Sal B directly interferes with the binding of the transcription factor stimulating protein 1 to the promoters of SASPs, thereby halting the process of lung cell senescence. nih.gov

Table 2: Research Findings on the Protective Effects of this compound in Lung Diseases

Disease Model Key Findings Mechanism of Action Reference
Bleomycin-induced pulmonary fibrosis in mice Reduced lung interstitial collagen fiber, decreased lung fibroblast number, and lowered lung type I collagen expression. Mediated Nrf2/Nox4 redox balance and TGF-β1/Smad3 signaling. frontiersin.org
Bleomycin-induced pulmonary fibrosis in mice Prevented pulmonary fibrosis and cellular senescence. Hampered the binding of transcription factor stimulating protein 1 to SASP promoters, halting lung cell senescence. nih.gov

Dermatological and Wound Healing Applications

Effects on Skin Health and Repair

This compound has demonstrated considerable potential in promoting skin health and facilitating tissue repair. Its beneficial effects are largely attributed to its ability to stimulate key cellular processes involved in wound healing.

In vitro studies have shown that Sal B can enhance the viability of human gingival fibroblasts and significantly stimulate their migration. mdpi.comnih.gov This accelerated cell migration is crucial for the rapid closure of wounds. nih.gov Furthermore, Sal B has been observed to increase the expression of type III collagen, a vital component of the extracellular matrix that plays a significant role in the initial stages of scar formation. mdpi.comnih.gov The compound's ability to influence both the early and later stages of wound healing, from cell migration to collagen production, highlights its potential for topical application throughout the healing process. nih.gov

Ischemic Wound Healing Promotion

Ischemic wounds, characterized by insufficient blood and oxygen supply, present a significant clinical challenge. nih.gov this compound has shown promise in promoting the healing of such wounds through multiple mechanisms.

Under hypoxic conditions, Sal B has been found to enhance the proliferation, migration, and tube formation of human keratinocytes (HaCaT) and human umbilical vein endothelial cells (HUVEC). nih.gov In animal models of ischemic wounds, topical application of Sal B improved healing rates. nih.gov The underlying mechanism involves the modulation of crucial factors such as hypoxia-inducible factor-1α (HIF-1α), transforming growth factor-β (TGF-β), and basic fibroblast growth factor (bFGF). nih.gov Specifically, Sal B reduces the expression of HIF-1α while increasing the levels of TGF-β and bFGF, which are essential for cell proliferation and the formation of new blood vessels (angiogenesis). nih.gov

In the context of diabetic wound healing, Sal B has been shown to alleviate inflammatory cell infiltration and promote angiogenesis in skin wound tissue. tandfonline.com It achieves this by ameliorating apoptosis and enhancing mitophagy through the Pink1/Parkin-mediated pathway in diabetic skin wound tissues and high glucose-induced endothelial cells. tandfonline.com Furthermore, in diabetic wound environments, Sal B can suppress inflammation and promote a pro-healing M2 macrophage polarization. mdpi.com

Potential in Skin Whitening

Beyond its wound healing properties, this compound has also been investigated for its potential as a skin whitening agent. Its mechanism of action in this regard involves the inhibition of melanin synthesis.

Studies have shown that Sal B can inhibit the activity of tyrosinase, a key enzyme involved in the production of melanin. researchgate.net By down-regulating the expression of tyrosinase and its related proteins, Sal B effectively decreases melanin synthesis in melanoma cells. researchgate.net These findings suggest that this compound could be a promising natural ingredient in the development of cosmetic and cosmeceutical products aimed at skin whitening. researchgate.net

Table 3: Summary of Dermatological and Wound Healing Research on this compound

Application Model Key Findings Mechanism of Action Reference
General Wound Healing Human gingival fibroblasts Increased cell viability, stimulated cell migration, and increased expression of collagen type III. Stimulated fibroblast migration and collagen production. mdpi.comnih.gov
Ischemic Wound Healing Mouse ischemic wound model; HaCaT and HUVEC cells Improved healing rates; increased proliferation, migration, and tube formation. Reduced HIF-1α expression; increased TGF-β and bFGF levels. nih.gov
Diabetic Wound Healing Diabetic skin wound model; high glucose-induced HMEC-1 cells Alleviated inflammatory cell infiltration and promoted angiogenesis. Promoted Pink1/Parkin-mediated mitophagy; suppressed inflammation and promoted M2 macrophage polarization. tandfonline.commdpi.com

Metabolic Regulation

This compound (Sal B), a major water-soluble bioactive compound derived from Salvia miltiorrhiza, has demonstrated significant potential in regulating metabolic processes. nih.govresearchgate.net Research indicates that Sal B can modulate glucose and lipid metabolism, suggesting its utility as a potential agent for metabolic diseases. researchgate.networldscientific.com Its mechanisms of action are multifaceted, involving the activation of key metabolic sensors and pathways that lead to improved energy homeostasis. karger.comnih.gov

This compound has been extensively studied for its antidiabetic properties and its ability to mitigate complications associated with diabetes mellitus. tandfonline.comjst.go.jp Studies in animal models of type 2 diabetes have shown that Sal B can effectively ameliorate hyperglycemia, hyperlipidemia, and insulin resistance. tandfonline.comnih.gov

In high-fat diet and streptozotocin-induced diabetic rats, treatment with Sal B significantly decreased blood glucose and insulin levels while increasing the insulin sensitivity index. tandfonline.com It also improved lipid profiles by reducing serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), and increasing high-density lipoprotein cholesterol (HDL-C). tandfonline.comnih.gov A meta-analysis of studies in rodents confirmed these effects, showing that Sal B consistently lowered fasting blood glucose, TC, TG, and LDLc, while elevating HDLc. researchgate.networldscientific.com

The mechanisms underlying these beneficial effects are linked to its ability to modulate key signaling pathways. Sal B has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor, in both skeletal muscle and the liver of diabetic mice. karger.comnih.gov This activation leads to reduced expression of genes involved in hepatic gluconeogenesis and increased expression of glucose transporter 4 (GLUT4) in skeletal muscle. karger.comnih.gov Furthermore, Sal B possesses strong antioxidant properties, which play a role in its antidiabetic activity. tandfonline.comfrontiersin.org It has been observed to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in diabetic rats. tandfonline.com

Beyond glycemic and lipid control, Sal B shows protective effects against diabetic vascular complications, which are a major cause of morbidity and mortality in diabetic patients. nih.govnih.gov Endothelial dysfunction is a critical factor in the development of these complications. nih.gov Research has shown that Sal B can alleviate diabetes-induced vascular endothelial dysfunction by protecting endothelial cells from apoptosis and mitochondrial dysfunction. nih.gov In diabetic mice, Sal B treatment was found to reduce vascular inflammation by decreasing the levels of proinflammatory cytokines such as IL-1β and TNF-α. nih.gov This anti-inflammatory effect is partly achieved by modulating the miR-486a-5p/FOXO1 axis in vascular smooth muscle cells. nih.gov It has also been reported to ameliorate myocardial fibrosis in diabetic rats by inhibiting the Ras homolog gene family member A (RhoA)/Rho-associated protein kinase (ROCK1) signaling pathway. nih.gov

Table 1: Effects of this compound on Diabetes and Related Complications

Animal ModelKey FindingsReference
db/db Mice (Type 2 Diabetes)
  • Decreased fasting blood glucose, serum insulin, triglycerides, and free fatty acids.
  • Improved glucose and insulin intolerance.
  • Increased phosphorylated AMPK protein expression in skeletal muscle and liver.
  • Increased GLUT4 expression in skeletal muscle.
  • karger.comnih.gov
    High-Fat Diet/Streptozotocin-Induced Diabetic Rats
  • Decreased blood glucose and insulin levels.
  • Improved lipid metabolism (reduced TC, TG; increased HDL-C).
  • Increased insulin sensitivity index and glycogen synthesis.
  • Enhanced antioxidant capacity (increased SOD, decreased MDA).
  • tandfonline.com
    db/db Mice
  • Ameliorated hyperlipidemia, hyperglycemia, and insulin resistance.
  • Alleviated vascular endothelial dysfunction.
  • Protected endothelial cells from apoptosis and mitophagy.
  • nih.gov
    Streptozotocin-Induced Diabetic Rats
  • Ameliorated myocardial fibrosis.
  • Inhibited the RhoA/ROCK1 signaling pathway.
  • Downregulated protein expression of α-SMA, collagen I, and collagen III.
  • nih.gov

    Other Organ and Tissue Protective Effects (e.g., intestine, bone)

    This compound demonstrates protective effects on various other organs and tissues, notably the intestine and bone, through its anti-inflammatory, antioxidant, and regenerative properties. nih.govmdpi.com

    Intestinal Protection: Sal B has been shown to protect the intestine from various forms of injury, including damage from oxidative stress and ischemia/reperfusion (I/R). nih.govtandfonline.com In models of intestinal I/R injury, pretreating with Sal B alleviated tissue damage, reduced intestinal cell apoptosis, and suppressed inflammatory and oxidative stress responses. tandfonline.com One of the mechanisms for this protection involves the activation of the aryl hydrocarbon receptor (AhR)/IL-22/STAT6 signaling axis. tandfonline.com

    In intestinal epithelial cells, Sal B counteracts oxidative stress-induced damage by preventing the decrease in cell viability, inhibiting apoptosis, and preserving mitochondrial function. nih.gov This protective effect is mediated through the activation of the Akt/GSK3β signaling pathway. nih.gov Furthermore, Sal B can exert protective effects on both neurons and the intestine by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov In the context of diet-induced obesity, Sal B has also been found to regulate gut microbiota and the lipopolysaccharide (LPS)/TLR4 signaling pathway. rsc.org

    Bone Protection: this compound has shown significant potential in treating bone-related diseases by promoting bone formation and preventing bone loss. mdpi.complos.org In animal models of glucocorticoid-induced osteoporosis (GIO), Sal B effectively prevented cancellous bone loss. plos.orgscienceopen.comnih.gov It achieves this by stimulating osteogenesis (bone formation) and bone marrow angiogenesis (formation of new blood vessels) while inhibiting adipogenesis (fat cell formation) in the bone marrow. plos.orgscienceopen.comnih.gov

    The compound has been observed to stimulate the differentiation of bone marrow stromal cells into osteoblasts and increase their activity. scienceopen.comnih.gov It also promotes the differentiation of human periodontal ligament stem cells into osteoblasts by activating the Wnt/β-catenin signaling pathway, which is crucial for bone development. mdpi.com In a study on orthopedic expansion of the premaxillary suture in rats, Sal B administration led to significantly greater new bone formation, increased vascularity, and higher numbers of osteoblasts. anadolu.edu.tr

    Table 2: Protective Effects of this compound on Intestine and Bone

    Organ/TissueExperimental ModelKey Protective Effects and MechanismsReference
    IntestineRat Intestinal Ischemia/Reperfusion
  • Alleviated tissue damage, inflammation, and oxidative stress.
  • Reduced intestinal cell apoptosis.
  • Activated the AhR/IL-22/STAT6 signaling axis.
  • tandfonline.com
    IntestineH2O2-induced Rat Intestinal Epithelial Cells
  • Prevented cell viability decrease and apoptosis.
  • Preserved mitochondrial function.
  • Activated Akt/GSK3β signaling.
  • nih.gov
    BonePrednisone-Treated Rats (Glucocorticoid-Induced Osteoporosis)
  • Prevented cancellous bone loss.
  • Stimulated osteogenesis and bone marrow angiogenesis.
  • Inhibited adipogenesis in bone marrow.
  • plos.orgscienceopen.comnih.gov
    BoneHuman Periodontal Ligament Stem Cells
  • Promoted differentiation into osteoblasts.
  • Activated the Wnt/β-catenin signaling pathway.
  • mdpi.com
    BoneOrthopedically Expanded Suture in Rats
  • Significantly induced new bone formation.
  • Increased the number of capillaries and osteoblasts.
  • anadolu.edu.tr

    Molecular Mechanisms of Action of Salvianolic Acid B

    Antioxidant Mechanisms of Salvianolic Acid B

    This compound (Sal B), a primary water-soluble bioactive compound derived from Salvia miltiorrhiza, demonstrates significant antioxidant properties. nih.govnih.gov Its protective mechanisms against oxidative damage are multifaceted, involving both the direct neutralization of harmful free radicals and the indirect enhancement of the body's endogenous antioxidant defense systems. nih.gov These actions are attributed to its unique chemical structure, which includes nine phenolic hydroxyl groups, enabling it to donate hydrogen atoms and effectively scavenge free radicals. nih.govresearchgate.net

    Direct Free Radical Scavenging Activity (ROS, MDA)

    This compound exhibits potent direct free radical scavenging activity, which is a cornerstone of its antioxidant effect. aiherba.com It effectively neutralizes reactive oxygen species (ROS), which are highly reactive molecules that can damage cells by causing lipid peroxidation, protein damage, and DNA mutation. nih.gov By directly scavenging these free radicals, this compound helps protect the structural integrity of cell membranes and prevents the initiation of apoptotic (cell death) pathways triggered by oxidative damage. nih.govaiherba.com

    A key indicator of oxidative stress and lipid peroxidation is the level of malondialdehyde (MDA). nih.gov Numerous studies have demonstrated that this compound significantly reduces the accumulation of MDA. nih.govresearchgate.netresearchgate.netspandidos-publications.com This reduction in MDA levels serves as strong evidence of this compound's ability to inhibit lipid peroxidation and protect biological membranes from oxidative assault. nih.govnih.gov For instance, in models of myocardial ischemia-reperfusion injury, treatment with this compound markedly decreased elevated ROS and MDA levels. nih.govmdpi.com Similarly, in mice subjected to γ-radiation, this compound supplementation lowered increased MDA levels, reflecting a reduction in the degree of biofilm damage caused by ROS. nih.gov

    Table 1: Effect of this compound on ROS and MDA

    Model/System Effect of this compound Key Findings Reference
    Myocardial Ischemia/Reperfusion Decrease in ROS and MDA Reduced oxidative stress and cell apoptosis. nih.govmdpi.com
    γ-radiation induced injury Decrease in MDA Reflects diminished lipid peroxidation and cell membrane damage. nih.gov
    Neuronal Injury Models Decrease in MDA Demonstrates potent antioxidant impact in neuronal cells. researchgate.netresearchgate.net

    Modulation of Antioxidant Enzyme Systems

    Beyond its direct scavenging actions, this compound exerts a powerful antioxidant effect by modulating the activity and expression of endogenous antioxidant enzyme systems. nih.gov This indirect mechanism involves the upregulation of crucial enzymes that neutralize ROS and maintain cellular redox homeostasis. nih.govresearchgate.net The regulation of these enzymes is often mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway, a key regulator of cellular resistance to oxidants. nih.govnih.govmdpi.com

    This compound has been shown to enhance the activity of Superoxide (B77818) Dismutase (SOD), a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. nih.govnih.gov By increasing SOD activity, this compound helps to mitigate the damage caused by this potent free radical. researchgate.net In various studies, treatment with this compound reversed the decrease in SOD activity observed under conditions of oxidative stress, such as myocardial injury and radiation exposure. nih.govspandidos-publications.comnih.gov

    This compound also influences the glutathione (B108866) (GSH) system, another cornerstone of cellular antioxidant defense. GSH is a critical molecule that detoxifies harmful substances and neutralizes free radicals. Studies have indicated that this compound can increase the levels of GSH. researchgate.netspandidos-publications.com Furthermore, it protects against oxidative injury by inducing Glutaredoxin 1 (Grx1), an enzyme that repairs proteins damaged by oxidative stress through a process called glutathionylation. mdpi.comnih.gov This induction prevents the lethal accumulation of protein-glutathione mixed disulfides (PSSG), thereby reversing oxidative damage. mdpi.com

    The enzyme Catalase (CAT) is responsible for the decomposition of hydrogen peroxide into water and oxygen, playing a vital role in protecting cells from oxidative damage. Research has shown that this compound can increase the levels of CAT. researchgate.netnih.gov In models of acute airway inflammation induced by fine particulate matter, treatment with this compound led to a dose-dependent increase in CAT levels, highlighting its role in bolstering this enzymatic defense pathway. nih.gov

    A significant mechanism underlying the antioxidant effect of this compound is the potent induction of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an enzyme that provides cytoprotection against oxidative stress. This compound has been found to markedly increase HO-1 expression in various cell types, including vascular smooth muscle cells and human umbilical vein endothelial cells. nih.gov This induction is critically dependent on the activation of the Nrf2 transcription factor. nih.gov The upregulation of HO-1 by this compound contributes to its anti-inflammatory and vasoprotective effects, which are closely linked to its antioxidant activity. nih.govnih.gov

    Table 2: Modulation of Antioxidant Enzymes by this compound

    Enzyme Effect of this compound Underlying Mechanism Reference
    Superoxide Dismutase (SOD) Increases activity/expression Reduces superoxide radical damage. nih.govnih.govnih.gov
    Glutathione (GSH) Increases levels Enhances detoxification and free radical neutralization. researchgate.netspandidos-publications.com
    Catalase (CAT) Increases levels/activity Promotes the decomposition of hydrogen peroxide. researchgate.netnih.gov
    NAD(P)H Quinone Dehydrogenase 1 (NQO1)

    NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a crucial cytosolic flavoprotein that plays a significant role in cellular defense against oxidative stress. mdpi.complos.org This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that prevents the formation of reactive semiquinone radicals. plos.orgwikipedia.org

    This compound has been shown to enhance the expression of NQO1 as part of its broader antioxidant activity. frontiersin.orgnih.gov The upregulation of NQO1 is a key component of the cellular antioxidant response mediated by this compound. For instance, in a rat model of subarachnoid hemorrhage, treatment with this compound significantly increased the protein and mRNA levels of NQO1. nih.gov This induction is primarily regulated by the activation of the Nrf2 signaling pathway, where the Nrf2 transcription factor binds to the antioxidant response element (ARE) in the promoter region of the NQO1 gene, thereby initiating its transcription. researchgate.netnih.gov By promoting the expression of NQO1, this compound strengthens the cell's capacity to neutralize harmful quinones and mitigate oxidative damage. frontiersin.orgnih.gov

    Table 1: Research Findings on this compound and NQO1

    Regulation of Key Signaling Pathways in Oxidative Stress

    The Nuclear factor E2-related factor 2 (Nrf2)/Kelch-like ECH-related protein 1 (Keap1) pathway is a master regulator of the cellular antioxidant response. frontiersin.orgfrontiersin.org Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. In the presence of oxidative stress or activators like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govresearchgate.net

    This compound is a potent activator of the Nrf2 pathway. researchgate.netnih.gov Studies have demonstrated that it promotes the nuclear translocation of Nrf2 and subsequently increases the expression of a suite of downstream antioxidant and detoxification enzymes. nih.govresearchgate.net In a mouse model of subarachnoid hemorrhage, this compound treatment led to a significant increase in the nuclear and total expression of Nrf2 protein. nih.gov This activation resulted in the upregulation of Nrf2 target genes, including heme oxygenase-1 (HO-1) and NQO1. researchgate.netnih.gov The protective effects of this compound were significantly reversed in Nrf2 knockout mice, confirming the critical role of this pathway in its antioxidant mechanism. nih.gov Furthermore, this compound has been shown to regulate the Keap1/Nrf2 pathway in models of oxidative stress-induced aging in zebrafish, where it helps to restore the expression of Keap1 and normalize the expression of Nrf2 and its downstream targets like superoxide dismutase (SOD). nih.govmdpi.com

    The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway is a critical regulator of cellular energy homeostasis and stress resistance. Activation of this pathway has been linked to numerous protective effects against metabolic and age-related diseases.

    Research indicates that this compound can effectively activate the AMPK/SIRT1 signaling pathway. nih.gov In a study on chronic mild stress in rats, administration of this compound led to a significant increase in the ratio of phosphorylated AMPK (pAMPK) to total AMPK and an increase in SIRT1 protein expression. nih.gov While some studies focus on the closely related Salvianolic acid A, the findings suggest a class effect for salvianolic acids in modulating this pathway. nih.govepa.gov For example, Salvianolic acid A was found to rescue the suppression of AMPK and downregulation of SIRT1 in models of hepatic lipotoxicity. nih.govepa.gov Mechanistic studies with Salvianolic acid A revealed that SIRT1 upregulation is mediated by AMPK activation, as silencing AMPK blocked the Sal A-induced increase in SIRT1, while silencing SIRT1 had no effect on AMPK activation. nih.govepa.gov This suggests this compound likely acts upstream on AMPK, which in turn activates SIRT1, contributing to its protective effects against cellular stress. nih.govnih.gov

    Glucose-regulated protein 78 (GRP78), also known as BiP, is a key molecular chaperone in the endoplasmic reticulum (ER) and a central regulator of ER stress. nih.govmdpi.com Upregulation of GRP78 can protect cells from damage induced by various stressors, including oxidative stress. nih.gov

    This compound has been shown to induce the expression of GRP78, which plays a significant role in its protective effects on endothelial cells against oxidative stress. nih.gov In human umbilical vein endothelial cells (HUVECs), pretreatment with this compound led to the upregulation of GRP78. nih.gov The mechanism of this induction involves the activation of key ER stress signaling pathways. This compound was found to cause the activation of PERK (pancreatic ER kinase-like ER kinase), leading to the phosphorylation of eIF2α (eukaryotic translation initiation factor 2 alpha) and subsequent expression of ATF4 (activating transcription factor 4). nih.gov Additionally, this compound also activated ATF6 (activating transcription factor 6). The induction of GRP78 by this compound is mediated by both the PERK-eIF2α-ATF4 pathway and the ATF6 pathway. nih.gov The importance of this mechanism is highlighted by the finding that knocking down GRP78 significantly diminished the protective effects of this compound against oxidative stress-induced cell damage. nih.gov

    Anti-inflammatory Mechanisms

    Chronic inflammation is a key driver of many diseases, and the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is a hallmark of this process. nih.govnih.gov this compound has demonstrated potent anti-inflammatory effects by inhibiting the production of these key cytokines across various disease models. nih.govnih.govresearchgate.net

    In the context of osteoarthritis, this compound was shown to inhibit the production of inflammatory mediators in human chondrocytes stimulated with IL-1β. nih.gov It also reduced the levels of IL-1β, IL-6, and TNF-α in lung tissues of rats with induced lung injury. nih.gov Similarly, in models of colitis, this compound treatment significantly reduced the levels of TNF-α, IL-6, and IL-1β in colon tissue. researchgate.net The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgnih.gov For example, in osteoarthritis chondrocytes, this compound was found to block the IL-1β-induced phosphorylation of NF-κB signaling molecules and suppress the nuclear translocation of the p65 subunit, thereby preventing the transcription of pro-inflammatory cytokine genes. nih.gov

    Table 2: Research Findings on Anti-inflammatory Effects of this compound

    Modulation of Signaling Pathways

    Anti-Apoptotic and Pro-Apoptotic Mechanisms

    This compound demonstrates a dual capacity to modulate apoptosis, exhibiting both anti-apoptotic and pro-apoptotic effects depending on the cellular context. This modulation is achieved through its influence on key apoptotic markers, including caspases and members of the Bcl-2 family.

    Modulation of Apoptotic Markers (Caspase-3, P53, Bax, Bcl-2)

    Anti-Apoptotic Effects:

    In the context of cellular protection, this compound has been shown to inhibit apoptosis. In diabetic models, it has been observed to ameliorate endothelial dysfunction by down-regulating apoptosis. This is achieved by significantly reducing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2 in the thoracic aorta of diabetic mice. Similarly, in H9c2 cardiac muscle cells subjected to glucose deprivation, this compound was found to inhibit apoptosis by upregulating Bcl-2 and downregulating both Bax and cleaved-Caspase-3, a key executioner caspase. In studies of oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell injury, this compound demonstrated anti-apoptotic effects by suppressing the expression of the tumor suppressor protein p53 and the activity of Caspase-3.

    Pro-Apoptotic Effects:

    Conversely, in the context of cancer, this compound has been shown to promote apoptosis, a desirable outcome for cancer therapy. In MCF-7 human breast adenocarcinoma cells, this compound enhances apoptosis by increasing the expression of Caspase-3 and p53. This pro-apoptotic activity is further supported by its ability to upregulate the expression of Bax while downregulating the expression of Bcl-2 in acute promyelocytic leukemia cells, thereby shifting the cellular balance in favor of apoptosis. The activation of the intrinsic apoptotic pathway is further evidenced by the upregulation of Caspase-9, which subsequently activates Caspase-3 in MCF-7 cells.

    This dual functionality highlights the nuanced role of this compound in cellular fate, acting as a protective agent in normal tissues under stress while promoting the elimination of cancerous cells.

    Table 5: Modulation of Apoptotic Markers by this compound

    Cell/Tissue Type Condition Effect on Caspase-3 Effect on P53 Effect on Bax Effect on Bcl-2 Outcome Reference
    Diabetic mouse thoracic aorta Diabetes Not specified Not specified Decreased expression Increased expression Anti-apoptotic
    H9c2 cardiac muscle cells Glucose deprivation Downregulated cleaved-Caspase-3 Not specified Downregulated expression Upregulated expression Anti-apoptotic
    Human umbilical vein endothelial cells (HUVECs) ox-LDL-induced injury Suppressed activity Suppressed expression Not specified Not specified Anti-apoptotic
    MCF-7 human breast adenocarcinoma cells Cancer Increased expression Increased expression Upregulated expression Downregulated expression Pro-apoptotic
    Acute promyelocytic leukemia cells (HL-60) Cancer Not specified Not specified Upregulated expression Downregulated expression Pro-apoptotic

    Regulation of PI3K/Akt/MAPK Signaling Pathways

    This compound (SalB) exerts significant regulatory effects on the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cell survival, proliferation, and inflammatory responses.

    The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. Research indicates that SalB can activate this pathway to confer protective effects in various conditions. In models of myocardial ischemia-reperfusion injury, SalB activates the PI3K/Akt pathway, which in turn inhibits the release of High Mobility Group Box 1 (HMGB1), a protein associated with inflammation, thereby reducing myocardial infarct size. researchgate.net This activation helps to mitigate apoptosis by modulating the balance of Bcl-2 family proteins. researchgate.net Similarly, in renal ischemia-reperfusion injury, SalB pretreatment leads to the upregulation of PI3K protein expression and an increased pAkt/Akt ratio, which is associated with reduced oxidative stress and inflammation. bjournal.org The compound's anti-apoptotic effect in hydrogen peroxide-induced endothelial cell damage is also mediated through the regulation of the PI3K/Akt signaling pathway. nih.gov In the context of membranous nephropathy, SalB's ability to activate autophagy and reduce mesangial cell proliferation is linked to the inhibition of the PI3K/AKT pathway, mediated by miR-145-5p. nih.govnih.govtandfonline.comnih.gov

    The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is also a significant target of SalB. SalB has been shown to inhibit the activation of these pathways in the context of fibrosis. nih.govfrontiersin.org In hepatic stellate cells (HSCs), SalB suppresses autophagosome formation and activation by down-regulating the ERK, JNK, and p38-MAPK pathways. nih.govfrontiersin.orgresearchgate.net This inhibition leads to a decrease in the expression of fibrotic markers. nih.govfrontiersin.org In a model of pulmonary fibrosis, SalB was found to attenuate the condition by inhibiting the Smad-independent MAPK pathway. frontiersin.org Conversely, in a neuroprotective context, SalB was found to induce the activation of the MEK/ERK pathway, contributing to its therapeutic effects against hydrogen peroxide-triggered damage in PC-12 cells. researchgate.net

    Table 1: Regulation of PI3K/Akt and MAPK Signaling by this compound

    Pathway Target Proteins/Components Observed Effect of SalB Disease Model/Context Reference
    PI3K/Akt PI3K, Akt (phosphorylated Akt) Activation/Upregulation Renal Ischemia-Reperfusion bjournal.org
    Akt, GSK3β Activation (Phosphorylation) Myocardial Ischemia-Reperfusion nih.gov
    PI3K/Akt Inhibition Membranous Nephropathy nih.govnih.govtandfonline.comnih.gov
    PI3K/Akt Activation Myocardial Ischemia-Reperfusion (via HMGB1) researchgate.net
    MAPK ERK, JNK, p38 Inhibition/Downregulation Liver Fibrosis (in HSCs) nih.govfrontiersin.orgresearchgate.net
    JNK (phosphorylated JNK) Suppression Endoplasmic Reticulum Stress nih.gov
    ERK, p38 Inhibition Renal Fibrosis frontiersin.org
    MEK/ERK Activation Neuroprotection (PC-12 cells) researchgate.net
    Smad-independent MAPK Inhibition Pulmonary Fibrosis frontiersin.org

    Endoplasmic Reticulum Stress (ERS) Attenuation

    This compound has demonstrated a capacity to protect cells by mitigating endoplasmic reticulum stress (ERS). ERS occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.govfrontiersin.org Prolonged or severe ERS can lead to apoptosis and is implicated in various pathologies, including fibrosis and kidney injury. nih.govfrontiersin.org

    In models of obesity-related kidney disease, SalB treatment has been shown to suppress the expression of key ERS markers that are elevated by high-fat diets or exposure to saturated fatty acids like palmitic acid. nih.govfrontiersin.org Research in human proximal tubule epithelial (HK2) cells revealed that SalB attenuates the upregulation of ERS markers such as Binding-immunoglobulin protein (BIP), phosphorylated eukaryotic initiation factor 2 alpha (P-eIF2α), activating transcription factor 4 (ATF4), C/EBP homologous protein (CHOP), activating transcription factor 6 (ATF6), and inositol-requiring enzyme 1 alpha (IRE1α). nih.govfrontiersin.org This suggests that SalB protects against lipotoxicity-induced tubular injury by inhibiting the three main branches of the UPR: the PERK-eIF2α, IRE1α/XBP1, and ATF6 pathways. nih.govfrontiersin.org

    Furthermore, in human endothelial progenitor cells, SalB was found to abrogate ER stress-induced cell death. nih.gov It also alleviates ER stress-mediated pyroptosis by suppressing the TXNIP/NLRP3 inflammasome. nih.gov In models of contrast-induced nephropathy, SalB reduces the levels of ERS-related proteins, including p-IRE-1α, p-eIF-2α, p-JNK, and CHOP, thereby protecting renal tubular epithelial cells from injury. frontiersin.org

    Table 2: Effect of this compound on Endoplasmic Reticulum Stress Markers

    ERS Marker Function in UPR Effect of SalB Disease Model/Context Reference
    BIP (GRP78) ER chaperone, central regulator of ERS Inhibition of upregulation Obesity-related kidney injury frontiersin.org
    p-eIF2α Downstream of PERK, attenuates translation Inhibition of upregulation Obesity-related kidney injury, Contrast-induced nephropathy frontiersin.orgfrontiersin.org
    ATF4 Transcription factor, downstream of p-eIF2α Inhibition of upregulation Obesity-related kidney injury frontiersin.org
    CHOP Pro-apoptotic transcription factor Inhibition of upregulation Obesity-related kidney injury, Contrast-induced nephropathy nih.govfrontiersin.orgfrontiersin.org
    ATF6 ER stress-regulated transcription factor Inhibition of upregulation Obesity-related kidney injury frontiersin.org
    IRE1α ER stress sensor and transducer Inhibition of upregulation Obesity-related kidney injury, Contrast-induced nephropathy frontiersin.orgfrontiersin.org
    XBP1s Spliced form, downstream of IRE1α Inhibition of upregulation Obesity-related kidney injury frontiersin.org
    p-JNK Pro-apoptotic kinase, can be activated by IRE1α Suppression Renal tubular injury nih.gov

    Autophagy Regulation

    Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound has been shown to modulate autophagy, although its effects—either inducing or inhibiting the process—appear to be context-dependent and vary across different disease models.

    The regulation of autophagy by SalB is multifaceted. In certain pathological conditions, SalB promotes or activates autophagy as a protective mechanism. For instance, in a rat model of membranous nephropathy, SalB was found to activate renal autophagy, which helped to reduce mesangial cell proliferation and inflammation. nih.govtandfonline.comnih.gov Similarly, in the context of myocardial ischemia, SalB promotes angiogenesis and inhibits cardiomyocyte apoptosis by upregulating autophagy. nih.gov

    Conversely, in other disease models, SalB exerts its therapeutic effects by inhibiting autophagy. In models of liver fibrosis, transforming growth factor-β1 (TGF-β1) can induce autophagy in hepatic stellate cells (HSCs), a process linked to their activation. frontiersin.orgresearchgate.net SalB has been shown to inhibit this TGF-β1-induced autophagy and subsequent HSC activation. nih.govfrontiersin.orgresearchgate.netnih.gov It achieves this by suppressing the formation of autophagosomes and autophagic flux. frontiersin.orgresearchgate.netnih.gov In a different model using starving cardiac myocytes, autophagy induced by glucose deprivation was found to be injurious, and SalB protected these cells by blocking the early stages of autophagic flux. nih.govresearchgate.netwesternsydney.edu.au

    SalB's modulation of autophagy is reflected in its effects on key autophagy-related proteins. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Autophagy-related gene 5 (Atg5) is essential for the elongation of the autophagosome membrane.

    In studies where SalB promotes autophagy, such as in myocardial ischemia, it significantly increases the expression of LC3-II, Beclin1, and Atg5. nih.gov This upregulation is associated with the protective effects of SalB against apoptosis and its pro-angiogenic activity. nih.gov

    In contrast, in models where SalB inhibits autophagy, such as in liver fibrosis, it significantly decreases the protein expression of LC3-II and Atg5 in HSCs. nih.govfrontiersin.orgresearchgate.netnih.gov This reduction is linked to the suppression of HSC activation and collagen production. nih.govfrontiersin.org Similarly, in starving cardiac myocytes, SalB was shown to inhibit the increase in LC3-II levels, which correlated with enhanced cell viability. nih.govresearchgate.net

    The regulatory effects of SalB on autophagy can be mediated through microRNAs (miRNAs). A specific example is the role of miR-145-5p in membranous nephropathy. nih.govtandfonline.com Research has demonstrated that SalB activates renal autophagy to attenuate this condition. nih.govtandfonline.comnih.gov The mechanism involves the upregulation of miR-145-5p. nih.govtandfonline.com This increase in miR-145-5p subsequently inhibits the PI3K/AKT signaling pathway, leading to the activation of autophagy in mesangial cells. nih.govnih.govtandfonline.comnih.gov When miR-145-5p was antagonized, the autophagy-activating effect of SalB was blocked, confirming that SalB regulates autophagy through the miR-145-5p/PI3K/AKT axis in this specific context. nih.gov

    Table 3: Regulation of Autophagy by this compound

    Effect on Autophagy Key Proteins/Molecules Mechanism Disease Model Reference
    Induction/Activation LC3-II, Beclin1, Atg5 Upregulation of autophagy proteins Myocardial Ischemia nih.gov
    LC3, Beclin1 Upregulation via miR-145-5p/PI3K/AKT pathway inhibition Membranous Nephropathy nih.govtandfonline.comnih.gov
    Inhibition LC3-II, Atg5 Downregulation of MAPK pathway Liver Fibrosis nih.govfrontiersin.orgresearchgate.netnih.gov
    LC3-II Blocking early stage of autophagic flux Starving Cardiac Myocytes nih.govresearchgate.netwesternsydney.edu.au

    Anti-Fibrotic Mechanisms

    This compound exhibits potent anti-fibrotic activity across various organs, including the liver, kidneys, heart, and lungs. nih.govfrontiersin.org Its mechanisms of action are diverse, primarily involving the inhibition of key pro-fibrotic signaling pathways and the suppression of myofibroblast activation.

    A central mechanism of SalB's anti-fibrotic effect is the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a master regulator of fibrosis. nih.govspandidos-publications.com In models of pulmonary, renal, and cardiac fibrosis, SalB has been shown to inhibit TGF-β1-induced fibroblast-to-myofibroblast transformation. nih.govsciprofiles.comresearchgate.net It attenuates the expression of TGF-β1 and the phosphorylation of its downstream effectors, Smad2 and Smad3, while preserving the inhibitory Smad7. researchgate.netnih.gov By disrupting this cascade, SalB reduces the synthesis and deposition of extracellular matrix (ECM) components like collagen type I (CoI) and α-smooth muscle actin (α-SMA). nih.gov

    In hepatic fibrosis, SalB targets the activation of hepatic stellate cells (HSCs), the primary source of ECM in the fibrotic liver. nih.govbohrium.com It has been found to directly bind to and inhibit the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a key receptor tyrosine kinase involved in HSC activation, proliferation, and migration. nih.govbohrium.com SalB also suppresses HSC activation by inhibiting other signaling pathways, such as the Hedgehog (Hh) signaling pathway, by reducing the expression of components like Shh, Ptch1, Smo, and Gli1. spandidos-publications.com

    Furthermore, SalB's anti-fibrotic actions involve modulating inflammatory responses. In a model of angiotensin II-induced cardiac fibrosis, SalB was found to alleviate fibrosis by suppressing the NF-κB pathway. frontiersin.orgnih.gov It also demonstrates anti-fibrotic effects by regulating glycolysis-dependent M1 macrophage polarization in the liver, thereby reducing the production of pro-inflammatory factors. mdpi.com

    Table 4: Anti-Fibrotic Mechanisms of this compound

    Organ/Tissue Key Mechanism Target Pathway/Cell Effect Reference
    Liver Inhibition of HSC activation PDGFRβ Reduces HSC proliferation and migration nih.govbohrium.com
    Inhibition of HSC activation Hedgehog (Hh) pathway Reduces expression of Shh, Ptch1, Smo, Gli1 spandidos-publications.com
    Inhibition of autophagy in HSCs MAPK pathway (ERK, JNK, p38) Decreases α-SMA and CoI expression nih.govfrontiersin.orgresearchgate.net
    Suppression of inflammation Glycolysis in macrophages Inhibits M1 macrophage polarization mdpi.com
    Inhibition of profibrogenic signaling TGF-β/Smad2C/L pathway Suppresses phosphorylation of Smad2 spandidos-publications.com
    Kidney Reversal of epithelial-mesenchymal transition (EMT) TGF-β/Smad pathway Inhibits Smad2/3 phosphorylation nih.gov
    Regulation of miRNA miR-106b/TGF-β type II receptor Reduces TGF-β1-induced EMT nih.gov
    Heart Attenuation of myofibroblast transdifferentiation TGF-β/Smad3 pathway Inhibits collagen synthesis sciprofiles.comresearchgate.net
    Inhibition of fibroblast proliferation NF-κB pathway Alleviates Angiotensin II-induced fibrosis nih.gov
    Lung Inhibition of myofibroblast differentiation TGF-β/Smad and MAPK pathways Reduces collagen deposition nih.govfrontiersin.org

    Inhibition of Extracellular Matrix (ECM) Deposition

    A hallmark of fibrosis is the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. nih.gov this compound has been shown to counteract this process by directly inhibiting the deposition of key ECM proteins.

    Research indicates that Sal B treatment can significantly downregulate the expression of major ECM components, including Collagen I, Collagen III, and fibronectin. spandidos-publications.comnih.gov In a study on nasal polyp fibroblasts, Sal B was found to significantly reduce the levels of fibronectin and type III collagen that were induced by transforming growth factor-beta 1 (TGF-β1). spandidos-publications.com This anti-fibrotic effect is also observed in other tissues; for instance, Sal B can inhibit the expression of α-SMA and collagen type I in TGF-β1-induced hepatic stellate cells (HSCs). nih.gov

    Furthermore, Sal B influences the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. jcimjournal.commdpi.com It has been demonstrated to act as a competitive inhibitor of MMP-9 and can also dose-dependently inhibit the activities of human MMP-1 and MMP-2. nih.govjcimjournal.com This broad-spectrum inhibitory effect on MMPs suggests a mechanism for regulating ECM turnover and preventing its excessive accumulation. jcimjournal.com

    Table 1: Effect of this compound on Extracellular Matrix Components
    Target MoleculeEffect of this compoundContext/Cell TypeReference
    Collagen IDownregulationHepatic Stellate Cells, Frozen Shoulder nih.govnih.gov
    Collagen IIIDownregulationNasal Polyp Fibroblasts, Frozen Shoulder spandidos-publications.comnih.gov
    FibronectinDownregulationNasal Polyp Fibroblasts, Frozen Shoulder spandidos-publications.comnih.gov
    MMP-1Inhibition of activityIn vitro (pure human enzyme) jcimjournal.com
    MMP-2Inhibition of activityIn vitro (pure human enzyme) jcimjournal.com
    MMP-9Inhibition of activityIn vitro (from rat PMN lysate), MDA-MB-231 cells jcimjournal.commdpi.com

    Suppression of Myofibroblast Activation and Proliferation

    Myofibroblasts are key effector cells in fibrosis, characterized by the expression of alpha-smooth muscle actin (α-SMA) and their high capacity for ECM protein synthesis. nih.gov this compound exerts significant anti-fibrotic effects by suppressing the activation and proliferation of these cells.

    Studies have consistently shown that Sal B downregulates the expression of α-SMA, a defining marker of myofibroblast differentiation. spandidos-publications.comnih.govnih.gov This has been observed in various cell types, including nasal polyp fibroblasts and hepatic stellate cells, where Sal B treatment reversed the TGF-β1-induced increase in α-SMA expression. spandidos-publications.comnih.gov By preventing the transition of fibroblasts into a myofibroblast phenotype, Sal B effectively curtails the primary source of excessive ECM production during fibrosis. nih.govnih.govresearchgate.net

    In addition to inhibiting their activation, Sal B also controls the proliferation of fibroblasts. For example, it has been shown to significantly inhibit the proliferation of cardiac fibroblasts induced by high glucose, a condition relevant to diabetic cardiomyopathy. nih.gov It also impedes the migration of nasal polyp fibroblasts, another key biological activity of myofibroblasts in tissue remodeling. spandidos-publications.com

    Targeting Key Signaling Pathways

    The regulatory effects of this compound on ECM deposition and myofibroblast activity are mediated through its interaction with several crucial intracellular signaling pathways.

    The TGF-β/Smad pathway is a central regulator of fibrosis. apexbt.com The ligand TGF-β1 is a potent activator of hepatic stellate cells and other fibroblast types, initiating a signaling cascade that promotes ECM synthesis. nih.gov this compound is a known inhibitor of this pathway. nih.gov

    Its mechanism involves targeting multiple points in the cascade. Sal B has been shown to downregulate the expression of TGF-β type I and type II receptors (TβR-I and TβR-II). spandidos-publications.com Following receptor activation, the signal is transduced by the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. youtube.com Sal B significantly inhibits the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signal. spandidos-publications.comnih.govspandidos-publications.com Specifically, it can inhibit the phosphorylation of Smad2 at both its C-terminal and linker regions. nih.gov Furthermore, in certain contexts, Sal B can promote the conversion of the pro-fibrotic pSmad3L isoform to the anti-fibrotic pSmad3C isoform and can also stabilize the inhibitory Smad, Smad7, by preventing its degradation. nih.govfao.orgresearchgate.net

    The Wnt signaling pathway plays a role in various physiological and pathological processes, and Sal B has been found to modulate its activity. nih.govresearchgate.net Unlike its inhibitory effect on the TGF-β pathway, Sal B appears to activate the canonical Wnt/β-catenin pathway in certain cellular contexts. nih.govingentaconnect.com

    In models of spinal cord injury, Sal B treatment enhanced the expression of β-catenin and its downstream transcriptional targets, Lymphoid enhancer-binding factor-1 (LEF-1) and T-cell factor 1 (TCF-1). nih.gov This activation is associated with increased phosphorylation of Glycogen synthase kinase 3 beta (GSK3β) at Ser9, which inactivates the kinase and prevents the degradation of β-catenin. nih.gov The activation of Wnt/β-catenin signaling by Sal B has been linked to neuroprotective effects and the promotion of osteogenic differentiation of human periodontal ligament cells. nih.govresearchgate.net It has also been shown to enhance hepatic differentiation from human embryonic stem cells through the upregulation of the Wnt pathway. escholarship.org

    The Hippo pathway and its downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), are emerging as critical regulators of cell proliferation and organ size, with significant crosstalk with other signaling pathways like Wnt and TGF-β. nih.govmdpi.com this compound has been identified as a modulator of this pathway.

    In a model of renal fibrosis, Sal B was found to downregulate YAP/TAZ and promote their phosphorylation. fao.org Phosphorylation of YAP/TAZ leads to their sequestration in the cytoplasm, preventing them from translocating to the nucleus and acting as transcriptional co-activators. fao.org The inhibitory effect of Sal B on the YAP/TAZ/JNK signaling pathway has been implicated in its protective role against atherosclerosis. researchgate.net This suggests that regulation of the Hippo/YAP pathway is another important mechanism through which Sal B exerts its therapeutic effects. fao.orgresearchgate.net

    The mitogen-activated protein kinase (MAPK) signaling pathways—including ERK, JNK, and p38—are involved in a wide array of cellular responses such as inflammation, apoptosis, and cell differentiation. mdpi.com this compound has been shown to inhibit these pathways, contributing to its anti-fibrotic and anti-inflammatory actions. nih.govnih.gov

    Studies have demonstrated that Sal B can suppress the formation of autophagosomes in hepatic stellate cells by down-regulating the ERK, JNK, and p38-MAPK pathways. nih.gov Specifically, it inhibits the ERK pathway by blocking the phosphorylation of its upstream kinase, MEK. nih.govnih.gov Similarly, it inhibits the p38 MAPK pathway by preventing the phosphorylation of its upstream activators, MKK3/6. nih.gov This inhibition of MAPK signaling has been observed in various disease models, including liver fibrosis, cholestatic liver injury, and myocardial ischemia/reperfusion injury, where it helps to reduce apoptosis and inflammation. mdpi.comnih.govresearchgate.net

    Table 2: Summary of this compound's Effects on Key Signaling Pathways
    Signaling PathwayKey Molecular TargetsOverall Effect of this compoundReference
    TGF-β/SmadTβR-I, TβR-II, p-Smad2, p-Smad3Inhibition spandidos-publications.comnih.gov
    Wnt/β-cateninβ-catenin, GSK3β, LEF-1, TCF-1Activation nih.govresearchgate.net
    YAP/TAZYAP, TAZInhibition/Downregulation fao.orgresearchgate.net
    MAPK (ERK, JNK, p38)p-MEK, p-MKK3/6, p-ERK, p-JNK, p-p38Inhibition nih.govnih.govnih.gov

    Reversal of Epithelial-Mesenchymal Transition (EMT)

    This compound (SalB) has demonstrated the ability to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression that allows epithelial cells to acquire mesenchymal, migratory characteristics. abcam.com Research indicates that SalB can counteract this transition in various cancer cell types, including non-small-cell lung cancer (NSCLC) and gastric cancer. nih.govnih.gov

    In NSCLC A549 cells stimulated with transforming growth factor-beta 1 (TGF-β1), a potent inducer of EMT, SalB treatment was found to inhibit the transition. nih.govnih.gov This was evidenced by an increase in the expression of the epithelial marker E-cadherin and a concurrent decrease in mesenchymal markers such as N-cadherin and vimentin. nih.govnih.govnih.gov The "cadherin switch," characterized by the downregulation of E-cadherin and upregulation of N-cadherin, is a hallmark of EMT, enabling cancer cells to detach from the primary tumor. mdpi.comcellsignal.com SalB's ability to modulate these proteins suggests its potential in suppressing cancer cell migration and invasion. nih.govfrontiersin.org In gastric cancer cells, SalB also showed significant inhibitory effects on EMT by increasing E-cadherin expression while reducing levels of N-cadherin and vimentin. nih.gov The underlying mechanism for this reversal is linked to the inactivation of signaling pathways such as the TGF-β1/Smad and MAPK pathways. nih.govnih.govnih.gov

    Table 1: Effect of this compound on EMT Markers

    Cell Line Treatment Effect on E-cadherin Effect on N-cadherin Effect on Vimentin Reference
    A549 (NSCLC) SalB + TGF-β1 Upregulation Downregulation Downregulation nih.gov
    AGS (Gastric Cancer) SalB Upregulation Downregulation Downregulation nih.gov
    HK-2 (Renal Tubular) SalB + TGF-β1 Upregulation Not specified Downregulation (α-SMA) nih.govnih.gov
    NCI-H2030 (NSCLC) SalB Upregulation Not specified Not specified nih.govnih.gov
    NCI-H1650 (NSCLC) SalB Upregulation Not specified Not specified nih.govnih.gov

    Anticancer Mechanisms

    This compound exerts its anticancer effects through a variety of molecular mechanisms, targeting key processes involved in tumor growth, survival, and spread.

    A fundamental mechanism of SalB's antitumor activity is its ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov Studies have shown that SalB can block the progression of the cell cycle, primarily at the G0/G1 phase. nih.govnih.gov In non-small-cell lung cancer A549 cells, treatment with SalB led to an accumulation of cells in the G0/G1 phase. nih.gov

    This cell cycle arrest is associated with the modulation of key regulatory proteins. mdpi.com For instance, SalB has been observed to affect the expression of cyclins and cyclin-dependent kinase inhibitors. researchgate.net In certain cancer models, SalB treatment has been linked to a reduction in the expression of cyclin D1, a protein crucial for the G1 to S phase transition. mdpi.com Furthermore, SalB can influence the expression of p21/WAF1, a critical cell cycle regulator, which can lead to the disruption of tumor cell division. nih.govresearchgate.net By interfering with these central components of the cell cycle machinery, SalB effectively halts the uncontrolled proliferation characteristic of cancer cells.

    Table 2: Research Findings on this compound and Cell Cycle Arrest

    Cancer Type Cell Line Phase of Arrest Key Proteins Modulated Reference
    Non-small-cell lung cancer A549 G0/G1 p21/WAF1, Cyclin B1 nih.gov
    Breast Cancer Not specified G1 Cyclin D1 mdpi.com
    Skin Warts HaCaT G0/G1 Not specified nih.gov

    This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. researchgate.net This anti-angiogenic effect is mediated, in part, through the downregulation of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com In studies involving breast cancer and oral squamous cell carcinoma, SalB treatment resulted in decreased expression of VEGF. mdpi.com

    Furthermore, SalB can influence the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key regulator of angiogenesis, often by controlling VEGF expression. By weakening glycolysis in cancer cells through pathways like PI3K/AKT/HIF-1α, SalB can indirectly suppress the angiogenic process. nih.gov Some studies also indicate that SalB can promote the normalization of tumor vessels, which can improve the delivery and efficacy of other cancer therapies. nih.gov It has also been noted that in certain non-cancerous contexts, such as myocardial ischemia, SalB can paradoxically promote angiogenesis by upregulating VEGF and platelet-derived growth factor (PDGF). nih.govnih.gov

    A hallmark of cancer is the reprogramming of cellular metabolism to support rapid proliferation, a phenomenon that this compound can effectively suppress. nih.govscienceopen.com SalB has been shown to target key enzymes and transporters involved in aerobic glycolysis, also known as the Warburg effect. nih.govscienceopen.com

    In non-small-cell lung cancer (NSCLC) cells, SalB treatment led to a significant reduction in glucose uptake, lactate (B86563) production, and cellular ATP levels. nih.govscienceopen.com This was accompanied by the downregulation of several critical metabolic proteins. nih.govscienceopen.com Specifically, SalB reduces the expression of Pyruvate (B1213749) Kinase M2 (PKM2), a key rate-limiting enzyme in glycolysis that is preferentially expressed in tumor cells. nih.govscienceopen.com It also downregulates Lactate Dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate, and Glucose Transporter 1 (GLUT1), a primary transporter for glucose uptake into cancer cells. nih.govscienceopen.commdpi.com By inhibiting these key players in cancer cell metabolism, SalB effectively weakens the metabolic reprogramming that fuels tumor growth and metastasis. nih.govnih.govscienceopen.com

    Table 3: Impact of this compound on Metabolic Reprogramming Markers in NSCLC Cells

    Marker Function Effect of SalB Treatment Reference
    PKM2 Rate-limiting glycolytic enzyme Downregulation nih.govscienceopen.com
    LDHA Converts pyruvate to lactate Downregulation nih.govscienceopen.commdpi.com
    GLUT1 Glucose transporter Downregulation nih.govscienceopen.com
    Glucose Uptake Cellular energy source Decreased nih.govnih.govscienceopen.com
    Lactate Production Glycolysis byproduct Decreased nih.govnih.govscienceopen.com
    Cellular ATP Energy currency Decreased nih.govnih.govscienceopen.com

    This compound has shown promise in reversing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.govnih.gov The primary mechanism behind this effect involves targeting the ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govnih.gov

    In multidrug-resistant human colorectal cancer cells (HCT-8/VCR), SalB was found to reverse MDR. nih.govnih.gov This reversal is associated with a significant increase in intracellular reactive oxygen species (ROS) levels. nih.govnih.gov The elevated ROS may, in turn, downregulate the expression of P-gp at both the gene and protein levels. nih.govresearchgate.net By inhibiting the function of P-gp, SalB prevents the cancer cells from pumping out chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their efficacy. nih.govnih.gov While the direct interaction with c-MET is less detailed in available research, the modulation of other resistance-related proteins, such as those in the PI3K/mTOR pathway, also contributes to overcoming drug resistance in cancers like gastric cancer. nih.gov

    This compound can bolster the body's own immune response against cancer by enhancing the cytotoxic activity of T-cells. nih.gov A key mechanism through which it achieves this is by targeting the programmed cell death ligand 1 (PD-L1), an immune checkpoint protein often overexpressed on tumor cells to evade immune surveillance.

    Specifically, SalB has been found to directly bind to and inhibit the deubiquitinating activity of ubiquitin carboxyl-terminal hydrolase 2 (USP2) in colon cancer cells. nih.gov The inhibition of USP2 promotes the degradation of PD-L1 proteins through the ubiquitin-proteasome pathway. nih.gov By reducing the levels of PD-L1 on the surface of tumor cells, SalB effectively unmasks the cancer cells to the immune system, thereby enhancing the killing activity of T-cells and promoting an antitumor immune response. nih.gov

    Pharmacokinetics and Pharmacodynamics of Salvianolic Acid B

    Absorption Profiles

    The oral absorption of Salvianolic acid B is generally poor. Studies have indicated that after oral administration, its bioavailability is low, estimated to be around 3.9% in rats and 1.07% in dogs. frontiersin.org This limited absorption is a significant challenge for its clinical application. frontiersin.org The primary reasons for this poor absorption include its hydrophilic nature and low membrane permeability. mdpi.com Research using rat intestinal perfusion models has shown that the ileum is the most favorable segment for Sal B absorption compared to the duodenum and jejunum. nih.govbvsalud.org The absorption process appears to be concentration-dependent, suggesting the involvement of active transport or facilitated diffusion mechanisms. bvsalud.org

    Distribution Characteristics

    Once absorbed, this compound undergoes distribution to various tissues. Following intravenous administration in rats, the highest concentrations are found in the heart, intestine, lung, and liver. magtech.com.cn Lower levels are detected in the brain and kidney, while it is not significantly present in tissues with low blood flow like muscle, skin, and fat. magtech.com.cn This distribution pattern may be relevant to its observed pharmacological effects on cardiovascular and cerebrovascular diseases. magtech.com.cn Furthermore, Sal B exhibits a high rate of binding to plasma proteins in both human and rat plasma. magtech.com.cn Studies using long-circulating liposomes have shown that this formulation can prolong the retention time and increase the concentration of Sal B in tissues such as the liver, kidney, and brain. nih.govwho.int

    Metabolic Pathways and Metabolite Identification

    This compound is subject to extensive metabolism in the body. The primary metabolic pathways include methylation, ester bond hydrolysis, five-membered ring cracking, decarboxylation, dehydroxylation, hydrogenation, sulfonation, and glucuronidation. nih.govnih.gov In rats, up to 15 different metabolites of Sal B have been identified. nih.govnih.gov One of the major metabolites is Danshensu (B613839). bohrium.com The liver is a key site for metabolism, where Sal B is rapidly taken up by hepatocytes via organic anion transporters and metabolized into methylated products. nih.gov

    Excretion Routes (e.g., biliary excretion)

    The primary route of elimination for this compound and its metabolites is through biliary excretion. nih.govnih.gov Following intravenous administration in rats, a larger proportion of the dose is excreted in the bile compared to the urine. magtech.com.cn The systemic elimination of Sal B, which has a molecular weight greater than 500 Da, is initiated by its uptake into the liver by organic anion-transporting polypeptides (OATP1B1/OATP1B3). frontiersin.org It is also a substrate for the multidrug resistance-associated protein 2 (MRP2), a transporter involved in canalicular efflux into the bile. frontiersin.org

    Bioavailability Challenges and Enhancement Strategies

    The low oral bioavailability of this compound is a significant hurdle for its clinical use. frontiersin.orgfrontiersin.org This is primarily attributed to its poor intestinal permeability and extensive first-pass metabolism in the liver. frontiersin.orgmdpi.com To overcome these challenges, various strategies are being explored. One approach is the use of absorption enhancers like sodium caprate and borneol, which have been shown to increase its intestinal permeability. bvsalud.orgexplorationpub.com Another strategy involves the preparation of lipid-based formulations, such as phospholipid complexes, to improve its lipophilicity and absorption. explorationpub.comresearchgate.nettandfonline.com Encapsulating Sal B into nanoparticles or developing solid self-microemulsifying drug delivery systems (S-SMEDDS) have also shown promise in enhancing its oral bioavailability. mdpi.comexplorationpub.com Furthermore, alternative administration routes, such as dry powder inhalers for pulmonary delivery, are being investigated to bypass the gastrointestinal tract and improve local lung concentrations for treating pulmonary diseases. frontiersin.orgresearchgate.net

    Drug-Drug Interactions

    The potential for drug-drug interactions involving this compound is an important consideration. It has been shown to inhibit the methylation of levodopa (B1675098) by catechol-O-methyltransferase (COMT), leading to increased plasma levels of levodopa with prolonged use. frontiersin.org Co-administration with ferulic acid has been observed to enhance the activity of Sal B. frontiersin.org Studies have also investigated its interaction with aspirin, a commonly co-administered drug in cardiovascular patients. A pharmacokinetic interaction was observed, where the elimination of Sal B was prolonged. nih.govresearchgate.net Furthermore, Sal B can transactivate the expression of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, suggesting a potential for interactions with other drugs that are substrates of this enzyme. researchgate.net When co-administered with dapagliflozin, significant changes in the pharmacokinetic parameters of both drugs were observed. imrpress.com

    Pharmacodynamic Markers and Biomarkers of Efficacy

    The pharmacodynamic effects of this compound are linked to its antioxidant, anti-inflammatory, and anti-fibrotic properties. frontiersin.orgfrontiersin.org Biomarkers used to assess its efficacy often reflect these mechanisms. For instance, in the context of cardiovascular diseases, a reduction in myocardial infarct size and levels of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and cardiac troponin I (cTnI) are considered indicators of its cardioprotective effects. researchgate.net In studies on liver fibrosis, a decrease in the activation of hepatic stellate cells and the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen are monitored. nih.gov For its anti-inflammatory effects, levels of cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are measured. nih.gov In cancer research, markers of apoptosis (e.g., caspase-3, P53), angiogenesis (e.g., VEGF), and tumor invasion (e.g., MMP-9) are evaluated to determine its anti-tumor activity. nih.govexplorationpub.com Furthermore, its ability to modulate signaling pathways such as NF-κB, TGF-β/Smad, and PI3K/AKT is also a key aspect of its pharmacodynamic profile. frontiersin.orgexplorationpub.com

    Biosynthesis and Synthetic Strategies for Salvianolic Acid B

    Natural Biosynthetic Pathway in Salvia miltiorrhiza

    The biosynthesis of Salvianolic acid B in Salvia miltiorrhiza is a complex process rooted in the phenylpropanoid and tyrosine-derived pathways. frontiersin.org It involves a series of enzymatic reactions that convert primary metabolites into this structurally intricate molecule.

    Precursors and Intermediate Compounds (e.g., Danshensu (B613839), Caffeic Acid, Rosmarinic Acid)

    The journey to this compound begins with fundamental precursors from two main pathways. The phenylpropanoid pathway provides caffeic acid, while the tyrosine-derived pathway yields 4-hydroxyphenyllactic acid (also known as Danshensu). frontiersin.orgmdpi.com Phenylalanine and tyrosine serve as the initial building blocks for these pathways. mdpi.com

    A key intermediate in the formation of this compound is rosmarinic acid. mdpi.com Rosmarinic acid itself is formed through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid (Danshensu). nih.gov It is widely considered a core structural unit for more complex salvianolic acids. mdpi.com The prevailing hypothesis suggests that this compound is formed through the dimerization of two rosmarinic acid molecules. nih.govmdpi.com Another important intermediate, Salvianolic acid E, is believed to be formed from rosmarinic acid and subsequently converted into this compound. frontiersin.orgmdpi.com

    Table 1: Key Precursors and Intermediates in this compound Biosynthesis

    CompoundRoleBiosynthetic Pathway Origin
    PhenylalaninePrimary PrecursorPhenylpropanoid Pathway
    TyrosinePrimary PrecursorTyrosine-Derived Pathway
    Caffeic AcidPrecursorPhenylpropanoid Pathway
    Danshensu (3,4-dihydroxyphenyllactic acid)PrecursorTyrosine-Derived Pathway
    Rosmarinic AcidKey IntermediateCombination of Phenylpropanoid and Tyrosine-Derived Pathways
    Salvianolic Acid EIntermediateDerived from Rosmarinic Acid

    Enzymatic Steps and Key Enzymes (e.g., Laccases)

    Several key enzymes orchestrate the intricate steps of this compound biosynthesis. The initial pathways involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) in the phenylpropanoid branch. mdpi.comresearchgate.net The tyrosine branch involves tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR). researchgate.netresearchgate.net

    The formation of rosmarinic acid is catalyzed by rosmarinic acid synthase (RAS), which facilitates the esterification of caffeoyl-CoA (derived from caffeic acid) and 4-hydroxyphenyllactic acid. mdpi.comnih.gov A cytochrome P450-dependent monooxygenase, CYP98A14, is also a key enzyme in salvianolic acid biosynthesis. researchgate.netnih.gov

    The final and crucial step, the conversion of rosmarinic acid to this compound, is thought to be catalyzed by laccase enzymes. frontiersin.orgfrontiersin.org Laccases are multi-copper-containing oxidases that can catalyze the polymerization of phenolic compounds. researchgate.netfrontiersin.org While the exact mechanism is still under investigation, it is proposed that laccases facilitate the oxidative coupling of rosmarinic acid molecules to form this compound. frontiersin.orgmdpi.com Studies have shown that silencing or overexpressing specific laccase genes in S. miltiorrhiza hairy roots leads to changes in this compound content, supporting their role in its biosynthesis. frontiersin.orggenscript.com.cn

    Gene Families Involved (e.g., SmLACs, SmHDACs)

    The enzymatic machinery for this compound biosynthesis is encoded by specific gene families. The SmLACs (Salvia miltiorrhiza laccases) are a significant family, with 29 candidate genes identified. frontiersin.orggenscript.com.cn Research has pinpointed several SmLAC genes, such as SmLAC7, SmLAC20, and SmLAC28, as being preferentially expressed in the roots, where salvianolic acids accumulate, and their manipulation affects this compound levels. frontiersin.org The miR408-SmLAC3 module has also been implicated in regulating its synthesis. mdpi.com

    Another relevant gene family is the SmHDACs (Salvia miltiorrhiza Histone Deacetylases). nih.gov While not directly catalytic, these enzymes play a regulatory role in gene expression. It is speculated that SmHDACs can influence the synthesis of salvianolic acids by modulating the transcription of biosynthetic genes in response to hormonal signals. nih.govresearchgate.net For instance, SmHDA5 has been identified as a potential functional gene that may impact salvianolic acid synthesis. nih.govresearchgate.net

    Transcriptional Regulation and Phytohormone Induction (e.g., Methyl Jasmonate)

    The biosynthesis of this compound is tightly regulated at the transcriptional level and can be induced by various signaling molecules, particularly phytohormones. Methyl jasmonate (MeJA) , a well-known plant stress hormone, has been shown to be an effective elicitor, enhancing the production of phenolic acids, including this compound. nih.govresearchgate.net

    MeJA treatment upregulates the expression of key biosynthetic genes. researchgate.net This response is mediated by various transcription factors. For example, the R2R3-MYB transcription factor SmMYB2 is responsive to MeJA and activates the promoter of the CYP98A14 gene, leading to increased levels of rosmarinic acid and this compound. nih.gov Similarly, SmMYB52 positively regulates this compound biosynthesis by directly binding to and activating the promoters of several key enzyme genes, including SmTAT1, Sm4CL9, SmC4H1, and SmHPPR1. mdpi.com

    Other transcription factors, such as those from the bHLH family, also play a role. SmMYC2 , a core component of the jasmonate signaling pathway, can increase the production of phenolic acids. researchgate.netresearchgate.net It can interact with JAZ proteins, which are repressors of jasmonate signaling. researchgate.net Interestingly, some bHLH transcription factors, like SmbHLH37 and SmbHLH53 , can act as repressors or have dual regulatory roles on the promoters of biosynthetic genes. researchgate.netnih.gov

    Biotechnological Approaches to Biosynthesis

    The natural production of this compound in S. miltiorrhiza can be limited by geographical and environmental factors. To overcome these limitations and ensure a stable supply, biotechnological approaches are being actively explored. tandfonline.com

    Metabolic Engineering in Microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

    Metabolic engineering of microorganisms offers a promising platform for the sustainable production of valuable plant-derived compounds like this compound.

    Saccharomyces cerevisiae (baker's yeast) has been successfully engineered for the de novo biosynthesis of this compound. acs.orgnih.gov This was achieved by introducing a heterologous rosmarinic acid biosynthetic pathway into the yeast. acs.orgnih.gov This engineered pathway, consisting of genes from different plant sources, allowed the yeast to produce this compound from simple substrates without the need for precursor feeding. acs.orgnih.gov Although the initial yields were modest (around 30-34 µg/L), this work provides a foundational proof-of-concept for microbial production and offers insights into the biosynthetic mechanism. researchgate.netacs.orgnih.gov Further research has focused on increasing the production of the precursor rosmarinic acid in yeast through cofactor and pathway engineering. researchgate.net

    Escherichia coli has also been a target for metabolic engineering to produce precursors of this compound. tandfonline.com Significant success has been achieved in producing salvianic acid A (Danshensu), a key building block. nih.govnih.govdoi.org By constructing an artificial biosynthetic pathway and optimizing it through modular engineering and deletion of competing pathways, researchers have achieved high-level production of salvianic acid A from glucose. nih.govdoi.org This work on precursor production in E. coli sets the stage for the future assembly of the complete this compound pathway in this microbial host. nih.govresearchgate.net

    Enzymatic Cascade Systems for de novo Synthesis

    The complexity of the this compound (Sal B) molecule has spurred the development of biocatalytic systems that can construct it from simple precursors. A significant breakthrough has been the de novo biosynthesis of Sal B in engineered microbial hosts, demonstrating the potential of enzymatic cascades.

    Researchers have successfully engineered Saccharomyces cerevisiae to produce Sal B by introducing a heterologous biosynthetic pathway for rosmarinic acid (RA), a key precursor. nih.govacs.org The biosynthesis of Sal B is believed to proceed through the dimerization of RA, catalyzed by enzymes like laccases. acs.orgmdpi.com In one study, a heterologous RA pathway was constructed in S. cerevisiae by introducing seven genes divided into three distinct modules. nih.govacs.org This engineered yeast strain, when cultured in a basic medium without the addition of any pathway intermediates, was able to synthesize Sal B de novo. The system leverages the yeast's native metabolism to provide the initial building blocks, which are then channeled through the engineered enzymatic cascade. The recombinant strains yielded up to 34 μg/L of Sal B, providing a foundational proof-of-concept for producing this complex molecule in a microbial cell factory. nih.govacs.org

    The key to this de novo synthesis is the successful construction of the rosmarinic acid pathway, which itself is a multi-enzyme cascade. The enzymes involved originate from various plant and microbial sources, highlighting the modularity of this synthetic biology approach.

    Table 1: Enzymes Used in the Engineered Rosmarinic Acid Pathway for de novo this compound Synthesis in S. cerevisiae

    EnzymeAbbreviationSource Organism (example)Function in Pathway
    Tyrosine aminotransferaseTATSalvia miltiorrhizaConverts tyrosine to 4-hydroxyphenylpyruvate
    Hydroxyphenylpyruvate reductaseHPPRSalvia miltiorrhizaReduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid
    Tyrosine ammonia-lyaseTALFlavobacterium johnsoniaeConverts tyrosine to p-coumaric acid
    4-coumarate:CoA ligase4CLSalvia miltiorrhizaActivates p-coumaric acid to 4-coumaroyl-CoA
    Rosmarinic acid synthaseRASSalvia miltiorrhizaCondenses 4-hydroxyphenyllactic acid and 4-coumaroyl-CoA
    Cytochrome P450 reductaseCPRColeus blumeiElectron donor for CYP98A
    Cytochrome P450 enzymeCYP98AColeus blumeiHydroxylates intermediates to form rosmarinic acid
    Source: acs.orgnih.govacs.org

    While direct enzymatic cascade synthesis of Sal B is still an emerging field, related systems for its precursors have been established. For instance, multi-enzyme cascades have been developed for the efficient synthesis of salvianolic acid A (danshensu) from precursors like L-tyrosine and L-DOPA. researchgate.netnih.govmdpi.comnih.gov These systems optimize enzyme ratios and reaction conditions to achieve high yields, providing valuable strategies that could be integrated into more complex cascades for Sal B production. nih.govnih.gov

    Genetic Engineering Techniques (e.g., CRISPR/Cas9)

    Genetic engineering, particularly through the use of CRISPR/Cas9 technology, has become a powerful tool for elucidating and manipulating the biosynthetic pathway of this compound in its native producer, Salvia miltiorrhiza. These techniques have been instrumental in identifying key enzymes and regulatory factors controlling Sal B accumulation.

    Identifying Key Biosynthetic Genes: Laccase enzymes have been proposed to catalyze the final oxidative coupling steps in Sal B biosynthesis. acs.orgdntb.gov.uafrontiersin.org Due to the large number of laccase genes (at least 29) in the S. miltiorrhiza genome, functional redundancy has made it difficult to pinpoint the specific enzymes involved. dntb.gov.uaresearchgate.net Using a multiplexed CRISPR/Cas9 strategy, researchers simultaneously knocked out over 20 laccase genes by targeting conserved domains. frontiersin.orgresearchgate.net The resulting transgenic hairy root lines showed a significant decrease in the accumulation of both rosmarinic acid and this compound, confirming that laccase enzymes are essential for their biosynthesis. dntb.gov.uafrontiersin.orgresearchgate.net

    Discovering Regulatory Factors: Beyond biosynthetic enzymes, genetic engineering has uncovered transcription factors that regulate the Sal B pathway. In one study, the CRISPR/Cas9 system was used to knock out the gene for a transcription factor named SmMYB71. mdpi.com The knockout lines exhibited a higher accumulation of salvianolic acids compared to the wild type. Conversely, overexpressing SmMYB71 led to a significant decrease in Sal B content. These findings demonstrated that SmMYB71 acts as a negative regulator of the pathway, making it a prime target for metabolic engineering to increase Sal B yields in S. miltiorrhiza. mdpi.com

    Table 2: Impact of Genetic Engineering on this compound (Sal B) Accumulation in Salvia miltiorrhiza

    Gene/Gene Family TargetedGenetic Engineering TechniqueEffect on Gene/ProteinImpact on Sal B AccumulationReference
    Laccase (SmLAC) gene familyMultiplex CRISPR/Cas9 knockoutKnockout of >20 laccase genesSignificant decrease frontiersin.orgresearchgate.net
    Rosmarinic acid synthase (RAS)CRISPR/Cas9 knockoutKnockout of SmRASDecrease in phenolic acids, including Sal B researchgate.net
    SmMYB71 (Transcription Factor)CRISPR/Cas9 knockoutKnockout of SmMYB71Increased accumulation mdpi.com
    SmERF115 (Transcription Factor)OverexpressionIncreased expression of SmERF115Increased accumulation oup.com

    These studies demonstrate the precision and efficacy of CRISPR/Cas9 for functional genomics and metabolic engineering in medicinal plants. By identifying both positive and negative regulators, as well as essential enzymatic steps, these techniques pave the way for developing S. miltiorrhiza cultivars with enhanced production of this compound.

    Chemical Synthesis Approaches

    The total chemical synthesis of this compound is a formidable challenge due to its complex stereochemistry and the lability of its ester bonds. The molecule contains multiple chiral centers and a dense arrangement of phenolic and carboxylic acid groups, requiring sophisticated strategies for protection and coupling. mdpi.comacs.org

    To date, a complete total synthesis of this compound has not been extensively reported in mainstream literature, underscoring its difficulty. However, the synthesis of its derivatives and key structural motifs has been achieved, providing valuable insights into potential synthetic routes.

    Perkin condensation: To form an α,β-unsaturated acid.

    Heck coupling: To construct a crucial carbon-carbon bond.

    Wittig-type olefination: To create a dibromoethene intermediate.

    This multi-step process highlights the intricate planning required to assemble the core structure, even for a simplified derivative. Other research has focused on palladium-mediated synthesis to create benzofuran (B130515) synthons, which are common structural elements for building analogues of salvianolic acids. researchgate.netresearchgate.net These strategies aim to produce derivatives with modified properties, such as balanced lipophilicity and hydrophilicity.

    The challenges in the total synthesis of Sal B itself have led chemists to focus on synthesizing its precursors, such as danshensu and caffeic acid, or its more stable derivatives. The knowledge gained from these synthetic endeavors is crucial for developing future routes to the natural product and for creating novel analogues with potentially improved therapeutic profiles.

    Structure Activity Relationship Sar Studies of Salvianolic Acid B

    Identification of Key Structural Motifs for Biological Activity

    The biological activity of Salvianolic acid B is intrinsically linked to its unique chemical structure, characterized by multiple phenolic hydroxyl groups and a complex arrangement of benzofuran (B130515) and caffeic acid moieties. frontiersin.orgnih.gov Research has identified several key structural motifs that are crucial for its diverse pharmacological effects.

    The seven phenolic hydroxyl groups distributed throughout the molecule are fundamental to its potent antioxidant activity. frontiersin.orgnih.gov These groups act as hydrogen donors and free radical scavengers, contributing significantly to its protective effects against oxidative stress-related conditions. nih.gov

    Furthermore, the carboxylic acid groups present in the structure contribute to its water solubility and its ability to form hydrogen bonds and electrostatic interactions with protein targets. researchgate.netmdpi.com The rigidity and stereochemistry of the linker connecting the different aryl groups have also been suggested as important factors in maintaining the necessary configuration for binding to specific protein complexes. nih.gov

    Modification Strategies to Enhance Efficacy and Bioavailability

    Despite its potent biological activities, the clinical application of this compound is often hampered by its low oral bioavailability, which is estimated to be around 1.07% to 3.9% in animal models. frontiersin.org This is attributed to factors such as poor intestinal permeability and the hepatic first-pass effect. frontiersin.org To overcome these limitations, various modification strategies have been developed.

    One major approach involves the formation of fat-soluble complexes . Creating phospholipid complexes of this compound has been shown to enhance its absorption. explorationpub.commdpi.com This strategy improves its lipophilicity, facilitating its passage through biological membranes.

    The use of absorption enhancers represents another effective strategy. Co-administration with substances like sodium caprate has been demonstrated to significantly increase the intestinal permeability and in vivo bioavailability of SalB. explorationpub.com Similarly, borneol, a traditional Chinese herbal medicine component, has been found to improve the intestinal absorption of this compound in a dose-dependent manner. explorationpub.com

    Nano-formulations have emerged as a promising avenue to boost the efficacy and bioavailability of SalB. Encapsulating this compound in phospholipid complex-loaded nanoparticles (PLC-NPs) not only serves as a potential carrier but also increases its biological activity in vivo. frontiersin.orgnih.gov These nano-formulations can enhance targeting and increase the drug's bioavailability, thereby improving its therapeutic potential. frontiersin.org Another innovative approach is the development of a solid self-microemulsifying drug delivery system (S-SMEDDS), which can load both hydrophilic and lipophilic active constituents of Salvia miltiorrhiza, including this compound, leading to improved dissolution rates and oral absorption. mdpi.com

    Modification StrategyExampleOutcomeReference(s)
    Fat-Soluble Complexes Phospholipid ComplexEnhanced Absorption explorationpub.commdpi.com
    Absorption Enhancers Sodium CaprateIncreased Intestinal Permeability & Bioavailability explorationpub.com
    BorneolImproved Intestinal Absorption explorationpub.com
    Nano-formulations Phospholipid Complex-Loaded Nanoparticles (PLC-NPs)Increased Biological Activity & Bioavailability frontiersin.orgnih.gov
    Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)Improved Dissolution Rate & Oral Bioavailability mdpi.com

    Computational Chemistry Approaches (e.g., QSAR, Molecular Docking, MD Simulations)

    Computational chemistry has become an indispensable tool for elucidating the mechanisms of action of this compound at the molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations have provided valuable insights into its interactions with various protein targets.

    Quantitative Structure-Activity Relationship (QSAR) studies have been employed to build predictive models for the biological activity of this compound and related compounds. For example, a QSAR model was developed to predict the inhibitory effects of components from a Salvianolic acid injection on cyclooxygenase-1 (PTGS1) and cyclooxygenase-2 (PTGS2), key enzymes in inflammation. frontiersin.orgresearchgate.net These models help in identifying the structural features that are most critical for a specific biological activity. frontiersin.org

    Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have utilized molecular docking to investigate the interaction of this compound with a wide array of proteins. These studies have revealed that SalB can form various types of interactions, including hydrogen bonds, π-π stacking, and electrostatic interactions, with the amino acid residues in the binding sites of its target proteins. For instance, docking studies have shown that this compound can bind to the active sites of enzymes like iNOS and human carbonic anhydrases (hCAI and hCAII), as well as signaling proteins like TNF-α. researchgate.net In the case of matrix metalloproteinase-9 (MMP-9), docking simulations suggested that a carboxyl oxygen of SalB can form a coordinate bond with the catalytic zinc ion. mdpi.comnih.gov

    Target ProteinKey Interactions/Findings from Molecular DockingReference(s)
    β-Actin Stronger interaction with the N-terminus compared to its metabolites. mdpi.com
    SARS-CoV-2 3CLpro & Spike Proteins Promising binding affinities, suggesting potential antiviral activity. tandfonline.comrsc.org
    α-Synuclein (A53T mutant) Interacts with the N-terminal region and NAC domain via hydrophobic and hydrogen bonding. nih.gov
    iNOS Forms three hydrogen bonds with Tyr-347, Asp-385, and Tyr-489; interacts with the iron atom of hemoglobin. researchgate.net
    hCAI Forms five hydrogen bonds with Trp-5, Val-62, Asn-69, and Thr-199. researchgate.net
    hCAII Interacts with Zn-262 and forms eight hydrogen bonds with various residues. researchgate.net
    TNF-α Forms four hydrogen bonds with Lys-11, Tyr-56, Tyr-59, and Ser-60, and a π-π stacking interaction with Tyr-56. researchgate.net
    MMP-9 A carboxyl oxygen atom is predicted to form a coordinate bond with the catalytic Zn2+ ion. mdpi.comnih.gov
    Snail & Axin Identified as potential drug targets in the TGF-β/Smads pathway. cabidigitallibrary.org
    PIK3CA & PTGS2 Identified as potential targets in the context of ischemic stroke. researchgate.net

    Molecular Dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time, providing information on their stability and conformational changes. MD simulations have been performed to confirm the stability of this compound within the binding pockets of targets like the SARS-CoV-2 3CLpro and spike proteins. tandfonline.comrsc.org For its interaction with the A53T mutant of α-synuclein, replica exchange molecular dynamics (REMD) simulations indicated that SalB reduces the formation of β-sheet rich conformations, thereby lowering the protein's aggregation propensity. nih.gov In the study of its interaction with PIK3CA, MD simulations showed the stability of the SalB-PIK3CA complex. researchgate.net

    Advanced Drug Delivery Systems for Salvianolic Acid B

    Liposomal Formulations

    Liposomes have been investigated as a carrier for Salvianolic acid B to address its poor chemical stability and bioavailability. nih.gov These vesicular structures, composed of lipid bilayers, can encapsulate hydrophilic and lipophilic drugs, offering a versatile platform for drug delivery.

    Conventional Liposomes

    Conventional liposomes for this compound are typically composed of phospholipids, such as soybean phosphatidylcholine, and cholesterol. nih.gov These components self-assemble into a bilayer structure in aqueous environments, entrapping the water-soluble this compound within their core. The reverse-phase evaporation method is one technique used for their preparation. nih.gov

    Research has demonstrated that encapsulating this compound in conventional liposomes can significantly improve its pharmacokinetic profile. In one study, conventional liposomes prolonged the half-life of this compound by 5.8-fold and increased the area under the curve (AUC), a measure of total drug exposure, by 6.7-fold compared to the free form of the compound. nih.gov

    Table 1: Pharmacokinetic Parameters of Conventional Liposomes for this compound

    Formulation Half-life (t½) Fold Increase AUC(0-t) Fold Increase
    Conventional Liposomes 5.8 6.7

    Data is relative to free this compound. nih.gov

    Long-Circulating and PEGylated Liposomes

    To further enhance the systemic circulation time of this compound, long-circulating liposomes have been developed. This is often achieved through a process called PEGylation, where polyethylene (B3416737) glycol (PEG) is incorporated into the liposome's surface. Specifically, polyethylene glycol 2000-disteroylphosphoethanolamine (PEG-DSPE 2000) has been used to create a steric barrier on the liposome (B1194612) surface. nih.gov This PEG layer helps the liposomes evade recognition and clearance by the mononuclear phagocyte system, thereby extending their circulation in the bloodstream. nih.gov

    An optimized PEGylated liposomal formulation of this compound exhibited an encapsulation efficiency of 73.68% with a mean particle size of 136.6 nm. nih.gov In vivo studies in beagle dogs showed that these PEGylated liposomes increased the half-life of this compound by an impressive 17.5-fold and enhanced the AUC by 13.3-fold when compared to the free drug. nih.gov Furthermore, encapsulation into PEGylated liposomes has been shown to increase and prolong the antihyperalgesic activity of this compound in models of neuropathic pain. nih.gov

    Table 2: Comparison of Conventional and PEGylated Liposomes for this compound

    Formulation Half-life (t½) Fold Increase AUC(0-t) Fold Increase Mean Particle Size Encapsulation Efficiency
    Conventional Liposomes 5.8 nih.gov 6.7 nih.gov - -
    PEGylated Liposomes 17.5 nih.gov 13.3 nih.gov 136.6 nm nih.gov 73.68% nih.gov

    Data is relative to free this compound. nih.gov

    Nanoparticle-Based Systems

    Nanoparticle-based systems represent another promising avenue for the delivery of this compound, offering advantages in terms of stability, controlled release, and targeting. tmrjournals.comnih.gov

    Mesoporous Silica (B1680970) Nanoparticles

    Mesoporous silica nanoparticles (MSNs) have been explored as a carrier for this compound to overcome its low oral bioavailability and poor intestinal absorption. tmrjournals.comtmrjournals.com The porous structure of MSNs allows for efficient loading of this compound, which can then be released in a controlled manner. tmrjournals.com

    Studies have shown that this compound-loaded MSNs (SalB@MSNs) can improve the compound's bioavailability and therapeutic effects. tmrjournals.com For instance, in the context of myocardial ischemia-reperfusion injury, SalB@MSNs protected cardiomyocytes from oxidative stress and apoptosis by enhancing pro-survival signaling pathways like JAK2/STAT3. tmrjournals.comtmrjournals.com In another approach, polydopamine-modified hollow mesoporous organic silica nanoparticles loaded with this compound were developed for the treatment of breast cancer metastasis. nih.gov These nanoparticles demonstrated a more significant inhibitory effect on cancer cell migration and invasion compared to free this compound. nih.gov

    Supramolecular Hydrogels

    Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of molecules through non-covalent interactions. These biomaterials are attractive for drug delivery due to their biocompatibility, biodegradability, and ability to mimic the extracellular matrix. acs.orgnih.gov

    A notable development is a co-assembled supramolecular hydrogel formed from this compound and a soluble phosphopeptide. acs.orgnih.gov This hydrogel is robust, adhesive, and can effectively prolong the retention time of this compound at the application site, such as a skin wound. acs.orgnih.gov This prolonged contact time enhances the therapeutic effects of this compound, including its antioxidant, angiogenic, and anti-scarring properties, thereby promoting wound healing. acs.org Another study developed a this compound-loaded hyaluronic acid self-healing hydrogel that demonstrated anti-inflammatory and pro-angiogenesis capabilities for diabetic wound healing. mdpi.com Additionally, a thermosensitive hydrogel has been used for the transdermal delivery of this compound for the treatment of skin photoaging. nih.gov

    Absorption Enhancers

    The encapsulation of this compound within liposomes and nanoparticles protects it from degradation in the gastrointestinal tract and facilitates its transport across biological membranes. nih.govtmrjournals.com For instance, nanocarriers can significantly improve the bioavailability and pharmacokinetics of compounds like this compound. tmrjournals.com Similarly, supramolecular hydrogels enhance the absorption of this compound in topical applications by prolonging its contact time with the skin and potentially modifying the skin barrier. acs.orgnih.gov These delivery systems, therefore, act as functional absorption enhancers by overcoming the physicochemical and biological barriers that limit the uptake of free this compound.

    Targeted Delivery Approaches (e.g., brain targeting via nasal administration)

    The direct delivery of therapeutic agents to the central nervous system (CNS) is notoriously challenging due to the highly selective nature of the blood-brain barrier (BBB). This barrier effectively restricts the passage of many potentially therapeutic compounds from the bloodstream into the brain. For this compound, a compound with demonstrated neuroprotective properties, bypassing the BBB is crucial for its therapeutic application in a range of neurological conditions. Intranasal administration has emerged as a non-invasive and promising alternative for direct nose-to-brain drug delivery, circumventing the BBB by utilizing the olfactory and trigeminal nerve pathways.

    Research has demonstrated the feasibility of delivering this compound to the brain via the nasal route. A pivotal study investigating the biodistribution of an intranasally administered this compound solution in rats revealed significant brain targeting capabilities. The study reported a drug targeting index (DTI) of 5.54 and a bioavailability of 43.98%, indicating a substantially higher concentration of the compound in the brain compared to intravenous administration. nih.gov This foundational finding underscores the potential of the nasal route for delivering this compound directly to the CNS.

    To further enhance brain targeting and improve the pharmacokinetic profile of this compound, advanced drug delivery systems, particularly nanoparticle-based carriers, are being actively investigated. These nanocarriers, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, offer several advantages. They can protect the drug from enzymatic degradation in the nasal cavity, increase its solubility and permeability across the nasal mucosa, and provide sustained release, thereby prolonging its therapeutic effect in the brain.

    While specific studies detailing the intranasal delivery of this compound encapsulated in nanoparticles with comparative DTI values are still emerging, research into related compounds and nanoparticle systems highlights the significant potential of this approach. For instance, nanostructured lipid carriers (NLCs) have been shown to be effective in delivering other therapeutic agents to the brain. In one study, NLCs surface-modified with the OX26 monoclonal antibody, which targets the transferrin receptor highly expressed on the BBB, were co-loaded with this compound and Baicalin. The results demonstrated that these targeted NLCs significantly increased the brain concentration of both compounds following intravenous administration compared to a simple solution or unmodified NLCs. nih.gov This suggests that a similar targeting strategy applied to intranasal delivery could further amplify the brain uptake of this compound.

    The utilization of advanced drug delivery systems for the nasal administration of this compound represents a promising frontier in the treatment of neurological disorders. The ability to bypass the blood-brain barrier and achieve therapeutic concentrations of this neuroprotective agent directly in the brain opens up new avenues for more effective and targeted therapies.

    Research Findings on Intranasal Delivery of this compound and Representative Nanocarrier Systems

    FormulationKey FindingsReference
    This compound Solution (Intranasal)Demonstrated significant brain targeting in rats with a Drug Targeting Index (DTI) of 5.54 and a bioavailability of 43.98%. nih.gov
    This compound and Baicalin co-loaded OX26-functionalized NLCs (Intravenous)OX26-modified NLCs significantly increased the brain content of this compound and Baicalin compared to a solution and unmodified NLCs, indicating effective brain targeting. nih.gov

    Preclinical and Clinical Research Landscape

    Preclinical Studies (in vitro and in vivo models)

    Salvianolic acid B (Sal B), a primary water-soluble component of Salvia miltiorrhiza, has demonstrated a wide range of pharmacological actions in preclinical studies. frontiersin.orgnih.gov Its mechanisms are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. nih.govresearchgate.net

    In vitro and in vivo models have shown that this compound exerts significant antioxidant effects. It functions by scavenging free radicals and reducing oxidative stress products. nih.gov It also enhances cellular antioxidant capacity by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.govfrontiersin.org

    The anti-inflammatory effects of this compound are well-documented. It can inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org This is often achieved by blocking key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway. frontiersin.orgnih.govnih.gov By suppressing NF-κB activation, this compound effectively reduces the inflammatory response in various disease models. nih.govscienceopen.com In the context of fibrosis, it has been shown to modulate the TGF-β/Smad signaling pathway, which is crucial in the development of fibrotic diseases. nih.govfrontiersin.org

    The therapeutic potential of this compound has been explored in a multitude of preclinical disease models, demonstrating efficacy across cardiovascular, neurological, and hepatic conditions, among others.

    In cardiovascular disease models, this compound has shown significant protective effects. In animal models of myocardial ischemia/reperfusion injury, it reduces myocardial infarct size and improves cardiac function by attenuating oxidative stress, inflammation, and cardiomyocyte apoptosis. nih.govfrontiersin.org It also shows promise in atherosclerosis models by reducing atherosclerotic lesion area, lipid deposition, and inflammation within plaques. nih.govresearchgate.net

    For neurological diseases , this compound exhibits potent neuroprotective properties. In models of stroke and cerebral ischemia/reperfusion injury, it has been found to reduce infarct size, decrease brain edema, and improve neurological recovery. nih.govfrontiersin.orgfrontiersin.org In neurodegenerative disease models like Alzheimer's, it helps by suppressing amyloid-beta formation and neuroinflammation. frontiersin.orgaging-us.com

    In the context of liver diseases , this compound has been shown to protect against both acute and chronic liver injury. nih.gov It is effective in animal models of liver fibrosis by inhibiting the activation of hepatic stellate cells and reducing collagen deposition. frontiersin.orgnih.govresearchgate.net It also shows beneficial effects in non-alcoholic fatty liver disease (NAFLD) models. lcgdbzz.com

    Furthermore, this compound has been investigated for its anticancer properties . In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor angiogenesis and metastasis in various cancers, including gastric and non-small cell lung cancer. nih.govmdpi.comfrontiersin.org

    Summary of this compound Efficacy in Preclinical Disease Models
    Disease ModelKey Efficacy FindingsReferences
    Myocardial Infarction / Ischemia-ReperfusionReduces infarct size, improves cardiac function, attenuates apoptosis. nih.govfrontiersin.org
    AtherosclerosisReduces lesion area and lipid deposition, inhibits inflammation. nih.govresearchgate.net
    Stroke / Cerebral IschemiaReduces infarct volume, enhances neurological recovery, protects the blood-brain barrier. nih.govfrontiersin.orgfrontiersin.org
    Alzheimer's DiseaseSuppresses amyloid-beta formation, reduces neuroinflammation, improves cognitive function. frontiersin.orgaging-us.com
    Liver FibrosisInhibits hepatic stellate cell activation, attenuates collagen deposition, improves liver histology. nih.govnih.gov
    Non-alcoholic Fatty Liver Disease (NAFLD)Reduces oxidative stress and levels of ALT and AST. lcgdbzz.com
    Various Cancers (e.g., Gastric, Lung)Inhibits tumor growth, induces apoptosis, suppresses metastasis. nih.govfrontiersin.org

    Safety and Tolerability Studies

    The safety of this compound has been evaluated through toxicity studies in animal models. While specific data for this compound is limited in the provided search results, studies on similar compounds like Salvianolic acid A offer some insight. For instance, acute toxicity studies of Salvianolic acid A in mice determined an LD50 of 1161.2 mg/kg, while in dogs, the maximal non-lethal dose was 455 mg/kg. nih.govresearchgate.net Repeated-dose toxicity studies are crucial for assessing the safety of long-term administration. science.gov A 4-week repeated-dose study of Salvianolic acid A in dogs identified the liver and kidneys as potential target organs for toxicity at higher doses, establishing a no-observed-adverse-effect level (NOAEL) of 20 mg/kg. nih.govresearchgate.net These findings underscore the importance of careful safety evaluation for salvianolic acids in preclinical development.

    Phase 1 clinical trials are the first step in evaluating a new drug in humans, focusing on safety, tolerability, and pharmacokinetics in healthy volunteers. parexel.com A randomized, double-blind, placebo-controlled Phase 1 study was conducted on this compound injections in healthy Chinese volunteers. nih.govnih.govfrontiersin.org The results indicated that single doses up to 300 mg and multiple doses of 250 mg for five consecutive days were well-tolerated and demonstrated excellent safety. nih.govfrontiersin.org No serious adverse events were reported during the trial. nih.govfrontiersin.org The study also found that the plasma concentration of this compound increased in a dose-dependent manner, and there was no accumulation of the compound after five days of administration. nih.govnih.govfrontiersin.org

    Combination Therapies with this compound

    The potential for this compound to be used in combination with other therapeutic agents is an area of active investigation, particularly in cancer treatment. nih.gov Preclinical studies suggest that this compound can have synergistic effects when combined with conventional chemotherapeutic drugs. nih.gov For example, it has been shown to enhance the anticancer efficacy of agents like cisplatin (B142131) in resistant gastric cancer cells by regulating apoptosis and reducing drug resistance via the Akt/mTOR pathway. mdpi.comfrontiersin.org Another study demonstrated that combining this compound with a low dose of celecoxib (B62257) resulted in a more pronounced anticancer effect in head and neck squamous cell carcinoma models than either agent used alone. nih.govnih.gov These combinations may allow for enhanced therapeutic effects while potentially reducing the side effects associated with high-dose chemotherapy. nih.gov

    Challenges and Future Directions in Salvianolic Acid B Research

    Elucidation of Detailed Molecular Mechanisms

    While research has linked Salvianolic acid B to various signaling pathways, a comprehensive understanding of its molecular mechanisms remains a significant challenge. nih.govmdpi.com Current studies often focus on a single target or pathway, but the multifaceted effects of SalB suggest a more complex interplay of molecular interactions. nih.gov Future research should employ advanced techniques like genomics, proteomics, and metabolomics to unravel the intricate network of its mechanisms of action. nih.gov A clearer understanding of how this compound modulates specific pathways, such as PI3K/Akt/mTOR and MAPK, in different cellular contexts is crucial for its targeted therapeutic application. frontiersin.orgexplorationpub.com For instance, it has been shown to inhibit the PI3K/Akt signaling pathway in endometrial cancer cells and inactivate the phosphorylation of MAPK and Smad2/3 in non-small-cell lung cancer cells. nih.gov

    Addressing Low Bioavailability for Enhanced Clinical Efficacy

    A major obstacle in the clinical application of this compound is its low oral bioavailability. nih.govfrontiersin.orgfrontiersin.org Studies in animal models have reported bioavailability as low as 1.07% in dogs and 3.9% in rats. nih.govfrontiersin.org This poor absorption is attributed to factors such as its chemical instability, the hepatic first-pass effect, and inadequate permeability. frontiersin.orgresearchgate.net Overcoming this challenge is paramount for translating preclinical efficacy into successful clinical outcomes. Research efforts are increasingly focused on developing strategies to enhance its absorption and systemic exposure.

    Development of Novel and Optimized Delivery Systems

    To counter the issue of low bioavailability, the development of innovative drug delivery systems is a key area of research. nih.govwho.int Various nano-formulations, including nanoparticles, liposomes, and solid self-microemulsifying drug delivery systems (S-SMEDDS), are being explored to improve the stability and absorption of this compound. frontiersin.orgwho.intmdpi.com For example, phospholipid complex-loaded nanoparticles have been shown to significantly increase the oral bioavailability of SalB in rats. ingentaconnect.com Another approach involves a solid self-microemulsifying drug delivery system that has demonstrated improved dissolution rates and oral absorption of both lipophilic and hydrophilic constituents of Salvia miltiorrhiza. mdpi.com Furthermore, injectable hydrogels are being investigated for localized and sustained delivery, particularly in the context of myocardial infarction. bohrium.com Dry powder inhalers are also being developed for targeted lung delivery in conditions like idiopathic pulmonary fibrosis. nih.govresearchgate.net

    Identification of Specific Molecular Targets

    Identifying the specific molecular targets of this compound is fundamental to understanding its therapeutic effects and potential side effects. nih.gov While some direct targets have been identified, such as β-actin in melanoma cells and platelet-derived growth factor receptor β (PDGFRβ), a comprehensive profile is still lacking. mdpi.comguidetopharmacology.org Network pharmacology and molecular docking studies are being utilized to predict and validate potential targets. mdpi.comrsc.org For example, studies have suggested that in the context of atherosclerosis, direct targets of SalB could include mitogen-activated protein kinase 8 (MAPK8) and signal transducer and activator of transcription 3 (STAT3). rsc.org Further research is needed to confirm these interactions and to discover other direct binding partners, which will be instrumental in designing more specific and effective therapies.

    Exploration of Additional Pharmacological Activities

    This compound has been investigated for a wide range of pharmacological activities, including cardioprotective, neuroprotective, anti-fibrotic, and anticancer effects. nih.govfrontiersin.orgfrontiersin.orgnih.gov Its therapeutic potential has been demonstrated in preclinical models of various diseases such as liver, kidney, and lung diseases, as well as diabetes and neurological disorders. nih.gov However, the full spectrum of its pharmacological activities may not yet be fully realized. Future research should continue to explore its potential in other pathological conditions. For instance, its anti-inflammatory and antioxidant properties suggest potential applications in a broader range of inflammatory and oxidative stress-related diseases. frontiersin.orgnih.gov

    Translational Research and Clinical Application Advancement

    Bridging the gap between preclinical findings and clinical applications is a critical step for this compound. nih.gov While numerous animal and cell-based studies have shown promising results, well-designed clinical trials are necessary to establish its efficacy and safety in humans. A phase 1 clinical trial of a this compound injection has been conducted in healthy Chinese volunteers to evaluate its safety, tolerance, and pharmacokinetics. frontiersin.orgnih.gov More extensive clinical studies are required to validate its therapeutic use for specific diseases. The development of standardized and high-purity formulations of this compound is also essential for consistent and reliable clinical outcomes. nih.gov

    Toxicological Profile Refinement and Adverse Event Monitoring

    Although this compound is generally considered to have low toxicity, a thorough understanding of its toxicological profile is crucial for its safe clinical use. nih.govexplorationpub.com Some studies have reported adverse effects at high doses in animal models. mdpi.com A phase 1 clinical trial in healthy volunteers reported adverse events such as increased alanine (B10760859) aminotransferase, dizziness, and chest discomfort, although no serious adverse events occurred. frontiersin.orgnih.govfrontiersin.org Future research should focus on refining the toxicological profile through long-term toxicity studies and comprehensive adverse event monitoring in clinical trials. Understanding potential drug interactions is also important, as SalB has been shown to interact with other compounds. frontiersin.org

    Standardization of Extraction and Production for Research and Clinical Use

    The translation of this compound from a promising phytochemical in preclinical studies to a reliable agent for clinical use is critically dependent on the standardization of its extraction and production. Ensuring a consistent, high-quality supply is fundamental for reproducible research findings and for the development of safe and effective therapeutic products. jfda-online.com The inherent variability of natural products poses significant challenges, making standardization a complex but essential endeavor. rsc.org

    A primary challenge lies in the significant variation of this compound content in its natural source, the roots and rhizomes of Salvia miltiorrhiza (Danshen). jfda-online.com The concentration of this and other active compounds can differ greatly due to factors such as the plant's geographical origin, cultivation practices, harvest time, and post-harvest processing and storage conditions. jfda-online.comnih.gov For instance, the drying process is a critical post-harvest step, and the temperature used can significantly influence the final concentration of this compound. nih.gov Furthermore, the chemical instability of this compound, which is susceptible to degradation and hydrolysis, particularly in alkaline or high-temperature conditions, complicates the manufacturing process and can lead to batch-to-batch inconsistency. mdpi.comresearchgate.net

    To overcome these hurdles, researchers have focused on optimizing extraction and purification protocols and developing robust quality control measures. The goal is to establish a standardized procedure that yields a product with a consistent chemical profile and predictable biological activity. jfda-online.com

    Extraction Techniques and Their Efficiency

    The choice of extraction method profoundly impacts the yield and purity of this compound. Traditional methods like heat reflux extraction have been widely used, but newer techniques are being investigated to improve efficiency and minimize the degradation of this heat-sensitive compound. researchgate.net

    Conventional Refluxing: This method often involves boiling the raw material in a solvent, such as an ethanol-water mixture. While common, the high temperatures and long extraction times can lead to the hydrolysis of this compound into other compounds like danshensu (B613839) and lithospermic acid, thereby reducing the yield of the target molecule. mdpi.comresearchgate.net A 30% ethanol (B145695) reflux extraction has been reported to yield a this compound content of 57.7%. nih.govmdpi.com

    Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds at lower temperatures and in shorter times. researchgate.net Studies have shown that UAE can significantly increase the yield of this compound compared to conventional refluxing. One study reported a yield of 33.93 mg/g using UAE, which was higher than the 28.76 mg/g obtained with the reflux method. researchgate.netnih.govmdpi.com The optimal parameters for UAE were identified as using 60% aqueous ethanol as the solvent, an extraction temperature of 30°C, and an extraction time of 25 minutes. researchgate.net

    Water Extraction: As this compound is water-soluble, water extraction is a common and environmentally friendly method. mdpi.commdpi.com However, subsequent purification steps are crucial to remove impurities and increase the concentration of the active compound. A process involving water extraction followed by acidification, solvent extraction, and chromatography has been developed to prepare high-purity this compound disodium (B8443419) salt. mdpi.com

    Ethanol Precipitation: This technique is often used as a purification step following water decoction. It helps to increase the purity of phenolic components, including this compound. mdpi.com One study noted that after a second ethanol precipitation, the purity of this compound could reach between 2.83% and 13.81%. mdpi.com

    Table 1: Comparison of Different Extraction Methods for this compound
    Extraction MethodSolventKey Findings/Reported Yield or PurityReference
    Conventional Refluxing30% EthanolResulted in a this compound content of 57.7%. nih.govmdpi.com
    Ultrasound-Assisted Extraction60% Aqueous EthanolYield of 33.93 mg/g, higher than conventional refluxing (28.76 mg/g). Shorter time and lower temperature prevent degradation. researchgate.netnih.govmdpi.com
    Water Extraction & Alcohol PrecipitationWater, EthanolPurity of this compound reached 2.83–13.81% after the second ethanol precipitation. mdpi.com
    Ethanol Solution Extraction30% to 60% Ethanol SolutionA patented method designed for large-scale industrial production, achieving a this compound content of over 60% and a yield of over 3%. google.com

    Purification and Production of High-Purity this compound

    Following initial extraction, various purification techniques are employed to achieve the high purity required for research and clinical applications.

    Macroporous Adsorbent Resin Chromatography: This is a widely used method for purifying this compound from crude extracts. nih.govgoogle.com By adding a flocculant like chitosan (B1678972) to an alcohol-aqueous extract and then purifying it with macroporous resin, the content of this compound can reach 85.50%. nih.gov

    High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective in obtaining highly pure this compound. One study reported isolating 342 mg of this compound at 98% purity from 500 mg of a crude extract. nih.gov Another study using high-performance counter-current chromatography yielded 475 mg of 96.1% pure this compound from 1.5 g of a crude sample. nih.gov

    Microbial Transformation and Chromatography: A combination of microbial transformation with microsphere resin chromatography has been used to separate and purify this compound, achieving a purity of up to 95% with a 62% yield. nih.gov

    Integrated Processes for Industrial Scale: For clinical use, scalable production methods are essential. Processes have been developed that combine extraction, concentration, acidification, and multiple chromatography steps to produce high-purity this compound disodium salt (>95%) on a larger scale. mdpi.com One patented extraction and refining process has been used to produce this compound with a purity higher than 96% for use in clinical trials. frontiersin.orgfrontiersin.org

    Table 2: Purity of this compound Achieved with Various Purification Techniques
    Purification TechniqueReported PurityReference
    Macroporous Adsorbent Resin Chromatography (with chitosan flocculant)85.50% nih.gov
    High-Speed Counter-Current Chromatography98% nih.gov
    High-Performance Counter-Current Chromatography96.1% nih.gov
    Microbial Transformation & Microsphere Resin Chromatography95% nih.gov
    Water Extraction, Chromatography, and Drying>95% mdpi.com
    Concentration and Refining (Patented Process)>96% frontiersin.orgfrontiersin.org

    Quality Control and Standardization Efforts

    Consistent quality of the final product is paramount. This requires the development of quality standards for the raw materials, process intermediates, and the final extract. mdpi.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) are standard for quantifying the content of this compound and other marker compounds. nih.govscirp.org

    To facilitate real-time quality monitoring during industrial production, Near-Infrared Spectroscopy (NIRS) has been explored. scirp.orgsemanticscholar.org NIRS can be used for on-line quality control during the extraction and purification processes, allowing for rapid adjustments to maintain consistency. scirp.org Models have been developed that correlate NIRS data with HPLC measurements of this compound content, showing high accuracy. scirp.orgsemanticscholar.org

    The concept of "Quality Markers" (Q-Markers) is also being applied to complex herbal preparations containing this compound. nih.gov This approach aims to identify not just one, but a group of chemical constituents (like this compound, rosmarinic acid, and lithospermic acid) that are responsible for the therapeutic effects. nih.gov By establishing fingerprints and quantification methods for these Q-Markers, the quality and efficacy of the product can be more effectively assessed and controlled. nih.gov

    While extraction from Salvia miltiorrhiza remains the primary source, research into the biosynthesis of this compound is ongoing. mdpi.com Elucidating the complete biosynthetic pathway could pave the way for producing this compound through microbial fermentation or enzymatic synthesis, potentially offering a more controlled and scalable production method in the future. mdpi.com

    Q & A

    Q. What are the optimal methodologies for extracting Salvianolic acid B (Sal B) from plant sources?

    To optimize Sal B extraction, orthogonal experimental designs combined with computational tools like R language, BP neural networks, and genetic algorithms are recommended. For example, a 12-fold water volume with three 1-hour boiling cycles and 70% ethanol concentration achieves high extraction efficiency (116.17 mg/g yield). Methanol extraction followed by dichloromethane/water partitioning and reversed-phase HPLC purification is also effective, yielding >96% purity .

    Q. Which analytical techniques are most reliable for quantifying Sal B in complex matrices?

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used. Key parameters include linear ranges (e.g., 1.05–211 μg·mL⁻¹ for Sal B), correlation coefficients (>0.999), and retention time consistency. Near-infrared (NIR) spectroscopy with D-optimal design for global parameter optimization enhances model robustness and predictive accuracy .

    Q. How can researchers ensure the quality and purity of Sal B reference standards?

    Certification involves multi-laboratory validation using ISO Guide 35 principles. Purity is confirmed via HPLC-UV with area normalization (>96.7%) and structural validation using NMR and mass spectrometry. Storage at -20°C under argon prevents degradation .

    Advanced Research Questions

    Q. What molecular mechanisms underlie Sal B’s neuroprotective effects in ischemic stroke models?

    Sal B induces autophagy and inhibits apoptosis in oxygen-glucose deprivation/reoxygenation (OGD/R) models by blocking the Akt/mTOR pathway. Key markers include upregulated LC3-II (autophagy) and downregulated Bax/Bcl-2 ratios (apoptosis). Dose-dependent effects (10–100 μM) and 3-methyladenine (3-MA) inhibition experiments validate this mechanism .

    Q. How should researchers address contradictions in Sal B’s efficacy across different experimental models?

    Discrepancies may arise from variations in cell lines (e.g., N2a vs. primary neurons), dosage ranges (10–200 μM), or treatment durations (24–72 hours). Systematic meta-analyses comparing pharmacokinetic profiles (e.g., bioavailability, blood-brain barrier penetration) and model-specific stressors (e.g., OGD/R vs. MCAO/R) are critical .

    Q. What strategies are effective for studying Sal B’s synergistic interactions with other phenolic compounds?

    Co-elution profiling using UPLC-MS/MS identifies synergistic pairs (e.g., Sal B with rosmarinic acid). Fractional inhibitory concentration (FIC) indices and isobologram analyses quantify synergy. In vitro assays (e.g., antiviral activity against EV71) combined with molecular docking predict binding affinities to viral capsid proteins .

    Q. How can advanced computational modeling improve Sal B quantification in herbal formulations?

    System modeling with D-optimal design optimizes NIR spectral preprocessing (e.g., Savitzky-Golay smoothing) and wavelength selection (e.g., 1,100–2,300 nm). Partial least squares (PLS) regression achieves root mean square error of prediction (RMSEP) <2.5%, validated via cross-laboratory reproducibility tests .

    Q. What experimental designs are recommended to differentiate Sal B’s pro-autophagy and anti-apoptotic effects?

    Dual-staining assays (e.g., Annexin V/PI for apoptosis, LC3-II immunofluorescence for autophagy) in OGD/R models are essential. Pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for apoptosis) and time-course studies (0–48 hours) clarify temporal dynamics .

    Q. How can in vitro findings for Sal B be translated to in vivo preclinical studies?

    Dose-escalation studies in rodent MCAO/R models with pharmacokinetic monitoring (e.g., plasma half-life, tissue distribution) are critical. Behavioral tests (e.g., modified Neurological Severity Score) and histopathology (e.g., TTC staining for infarct volume) validate efficacy .

    Q. What validation parameters are mandatory for Sal B analytical methods in regulatory contexts?

    Methods must comply with ICH guidelines, including linearity (R² > 0.995), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness (pH/temperature variations). For UPLC, system suitability tests (e.g., theoretical plates >5,000) ensure reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.